Cyclopropyl 2,6-dimethylphenyl ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-(2,6-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-4-3-5-9(2)11(8)12(13)10-6-7-10/h3-5,10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGJMZINBPMLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642495 | |
| Record name | Cyclopropyl(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870002-28-1 | |
| Record name | Cyclopropyl(2,6-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of Cyclopropyl 2,6-dimethylphenyl ketone
Notice: Publicly available scientific literature and chemical databases contain limited specific experimental data for Cyclopropyl 2,6-dimethylphenyl ketone (CAS Number: 870002-28-1). This guide provides a comprehensive overview based on the known properties of the closely related class of aryl cyclopropyl ketones, supplemented by the sparse information available for the target compound.
Introduction
This compound is an aromatic ketone featuring a cyclopropyl group and a 2,6-dimethylphenyl substituent attached to the carbonyl carbon. Aryl cyclopropyl ketones are versatile building blocks in organic synthesis, valued for the unique reactivity imparted by the strained three-membered ring. This document aims to provide a technical overview of the physical and chemical properties, synthetic methods, and reactivity of this compound, drawing parallels from well-documented analogues.
Physicochemical Properties
Table 1: Physicochemical Properties
| Property | This compound | Cyclopropyl phenyl ketone (Analogue for Comparison) |
| CAS Number | 870002-28-1 | 3481-02-5[1][2][3] |
| Molecular Formula | C₁₂H₁₄O | C₁₀H₁₀O[1] |
| Molecular Weight | 174.24 g/mol | 146.19 g/mol [1] |
| Melting Point | Data not available | 7-9 °C |
| Boiling Point | Data not available | 121-123 °C at 15 mmHg |
| Density | Data not available | 1.058 g/mL at 25 °C |
| Refractive Index | Data not available | n20/D 1.553 |
| Solubility | Expected to be soluble in common organic solvents. | Insoluble in water. |
Spectral Data
Detailed spectral data for this compound has not been published. However, the expected spectral characteristics can be inferred from the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the aromatic protons of the dimethylphenyl ring, and the methyl protons as singlets.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the cyclopropyl ring, and the aromatic and methyl carbons of the dimethylphenyl group.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1670-1690 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns involving the cleavage of the cyclopropyl and phenyl groups.
Experimental Protocols: General Synthetic Routes
While a specific protocol for the synthesis of this compound is not detailed in the literature, general methods for the preparation of aryl cyclopropyl ketones are well-established.
Friedel-Crafts Acylation of 1,3-Dimethylbenzene
A common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This would involve the reaction of 1,3-dimethylbenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction:
General Experimental Protocol:
-
To a cooled solution of 1,3-dimethylbenzene and a Lewis acid (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane), cyclopropanecarbonyl chloride is added dropwise.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or distillation.
Corey-Chaykovsky Cyclopropanation of a Chalcone Precursor
An alternative route involves the cyclopropanation of a corresponding α,β-unsaturated ketone (chalcone). This method is particularly useful for synthesizing substituted cyclopropyl ketones.[4][5]
General Experimental Protocol:
-
A solution of trimethylsulfoxonium iodide in a mixture of THF and DMSO is treated with sodium hydride at a low temperature to generate the sulfur ylide.[5]
-
The corresponding chalcone (1-(2,6-dimethylphenyl)prop-2-en-1-one) is then added to the reaction mixture.
-
The reaction is stirred until completion, then quenched with a cold aqueous solution of ammonium chloride.[5]
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Chemical Reactivity
Aryl cyclopropyl ketones exhibit a rich and diverse reactivity, primarily centered around the activation of the cyclopropane ring by the adjacent carbonyl group.
Ring-Opening Reactions
The strained cyclopropane ring can undergo nucleophilic or electrophilic ring-opening reactions. Under acidic conditions, aryl cyclopropyl ketones can cyclize to form 1-tetralones.[6]
Cycloaddition Reactions
Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins to produce highly substituted cyclopentane derivatives.[7] This transformation can be initiated by one-electron reduction of the ketone, often facilitated by photoredox catalysis.[7]
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of an aryl cyclopropyl ketone via a Friedel-Crafts acylation reaction.
Caption: General workflow for the synthesis of aryl cyclopropyl ketones.
Conclusion
This compound is a compound for which specific, detailed experimental data is scarce in the public domain. However, by examining the well-established chemistry of the broader class of aryl cyclopropyl ketones, its physical properties, spectral characteristics, and chemical reactivity can be reasonably predicted. The synthetic routes and reactions described herein are based on general methodologies for this class of compounds and provide a solid foundation for researchers and drug development professionals interested in its synthesis and potential applications. Further experimental investigation is required to fully characterize this specific molecule.
References
- 1. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropyl phenyl ketone [webbook.nist.gov]
- 3. Cyclopropyl phenyl ketone [webbook.nist.gov]
- 4. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of Cyclopropyl 2,6-dimethylphenyl ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Cyclopropyl 2,6-dimethylphenyl ketone. Due to the limited availability of direct experimental data for this specific compound in the searched literature, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds. The experimental protocols for the synthesis and characterization are based on established methods for analogous aryl cyclopropyl ketones.
Chemical Structure and Properties
-
IUPAC Name: Cyclopropyl(2,6-dimethylphenyl)methanone
-
Molecular Formula: C₁₂H₁₄O
-
Molecular Weight: 174.24 g/mol
-
CAS Number: Not available in the searched literature.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds such as cyclopropyl phenyl ketone and other substituted aryl ketones.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 - 7.05 | m | 3H | Aromatic H |
| ~2.20 | s | 6H | Ar-CH₃ |
| ~1.90 | m | 1H | CO-CH-(cyclopropyl) |
| ~1.10 | m | 2H | Cyclopropyl CH₂ |
| ~0.90 | m | 2H | Cyclopropyl CH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | C=O |
| ~138 | Aromatic C (quaternary) |
| ~135 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~20 | Ar-CH₃ |
| ~15 | CO-CH-(cyclopropyl) |
| ~12 | Cyclopropyl CH₂ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Weak | C-H stretch (cyclopropyl) |
| ~2960 | Medium | C-H stretch (aromatic & methyl) |
| ~1680 | Strong | C=O stretch (ketone) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic) |
| ~1020 | Medium | Cyclopropyl ring vibration |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 174 | High | [M]⁺ (Molecular ion) |
| 133 | High | [M - C₃H₅]⁺ (Loss of cyclopropyl) |
| 105 | Medium | [C₆H₅(CH₃)₂]⁺ |
| 69 | Medium | [C₃H₅CO]⁺ |
| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and spectroscopic characterization of this compound, adapted from general procedures for the synthesis of aryl cyclopropyl ketones.[1]
3.1. Synthesis of this compound
This synthesis can be achieved via a Friedel-Crafts acylation of 1,3-dimethylbenzene with cyclopropanecarbonyl chloride.
-
Materials:
-
1,3-Dimethylbenzene (xylene)
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane from the dropping funnel.
-
After the addition is complete, add 1,3-dimethylbenzene (1.2 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
3.2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid product using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a thin film of the sample can be prepared on a salt plate (NaCl or KBr).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI).
-
For EI-MS, a direct insertion probe or a GC-MS system can be used.
-
The mass spectrum will provide the molecular weight and fragmentation pattern of the compound.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
IUPAC name and CAS number for Cyclopropyl 2,6-dimethylphenyl ketone
An In-depth Technical Guide to Cyclopropyl 2,6-dimethylphenyl Ketone and Related Aryl Cyclopropyl Ketones for Researchers and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, including its chemical identity, and delves into the broader context of aryl cyclopropyl ketones, a class of compounds of significant interest in medicinal chemistry and drug discovery. Given the limited publicly available data for the specific title compound, this guide leverages information on closely related analogues, particularly cyclopropyl phenyl ketone, to provide a valuable resource for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound is an aromatic ketone featuring a cyclopropyl group and a 2,6-dimethylphenyl moiety.
-
IUPAC Name: (Cyclopropyl)(2,6-dimethylphenyl)methanone
-
CAS Number: 870002-28-1
-
Molecular Formula: C₁₂H₁₄O
Physicochemical Properties of a Representative Aryl Cyclopropyl Ketone
| Property | Value | Reference |
| Molecular Weight | 146.19 g/mol | [1][4] |
| Appearance | Colorless or pale yellow liquid | [1] |
| Boiling Point | 121-123 °C at 15 mmHg | |
| Melting Point | 7-9 °C | |
| Density | 1.058 g/mL at 25 °C | |
| Refractive Index | n20/D 1.553 | |
| LogP | 2.1 | [1] |
| Vapor Density | 5 (vs air) |
Synthesis and Experimental Protocols
The synthesis of aryl cyclopropyl ketones can be achieved through various synthetic routes. A common and effective method is the Corey-Chaykovsky reaction, which involves the cyclopropanation of an α,β-unsaturated ketone (a chalcone derivative).[5]
General Experimental Protocol for the Synthesis of Aryl Cyclopropyl Ketones via Corey-Chaykovsky Reaction
This protocol is a general method for the synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones and can be adapted for the synthesis of other aryl cyclopropyl ketones.[5]
Step 1: Synthesis of the Chalcone Precursor
-
To a solution of the appropriate aryl methyl ketone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol, add a 40% aqueous solution of NaOH (2.5 equivalents).
-
Stir the mixture at room temperature for 12-48 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into cold water and neutralize to a slightly acidic pH with 2 M HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Step 2: Cyclopropanation
-
Dissolve trimethylsulfoxonium iodide (1.1 equivalents) in a 1:1 mixture of THF and DMSO under an inert atmosphere (e.g., argon) and cool in an ice bath.
-
Add a 60% suspension of sodium hydride in mineral oil (3 equivalents) to the solution.
-
Stir the mixture at 0 °C until gas evolution ceases (approximately 30-40 minutes).
-
Add the chalcone precursor from Step 1 (1 equivalent) in portions.
-
Continue stirring the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by adding a cold aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude cyclopropyl ketone.
-
Purify the product using column chromatography on silica gel.
References
- 1. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopropyl phenyl ketone [webbook.nist.gov]
- 3. Cyclopropyl phenyl ketone (CAS 3481-02-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. scbt.com [scbt.com]
- 5. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Cyclopropyl 2,6-dimethylphenyl Ketone: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the solubility profile of Cyclopropyl 2,6-dimethylphenyl ketone. Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on the general principles of solubility for structurally similar ketone compounds and provides detailed experimental protocols for determining its solubility in common laboratory solvents.
Predicted Solubility Characteristics
This compound is a molecule incorporating a polar ketone functional group, a nonpolar aromatic ring with two methyl substituents, and a nonpolar cyclopropyl group. This combination of polar and nonpolar features suggests a nuanced solubility profile.
-
Polar Solvents (e.g., Water, Methanol, Ethanol): Due to the presence of the hydrophobic aromatic ring and the cyclopropyl group, the solubility in highly polar solvents like water is expected to be low. In protic polar solvents such as methanol and ethanol, some solubility is anticipated due to potential hydrogen bonding with the ketone's oxygen atom, but it is unlikely to be high.
-
Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Higher solubility is predicted in aprotic polar solvents. These solvents can effectively solvate the polar ketone group without the steric hindrance that might occur with protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether): Good solubility is expected in nonpolar and moderately polar solvents. The nonpolar regions of the molecule (the dimethylphenyl and cyclopropyl groups) will interact favorably with these solvents through van der Waals forces.
A summary of the predicted solubility is presented in Table 1. It is crucial to note that these are qualitative predictions and must be confirmed through experimental validation.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to High |
| Nonpolar | Hexane, Toluene, Dichloromethane, Diethyl Ether | High |
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of this compound, a systematic experimental approach is necessary. The following protocols outline standard methods for this determination.
Materials and Equipment
-
This compound (high purity)
-
A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, hexane, toluene, dichloromethane, diethyl ether) of analytical grade
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Equilibrium Solubility Method (Shake-Flask)
This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][2][3]
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC).
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of the dissolved this compound.
-
Prepare a calibration curve using standard solutions of the compound to quantify the concentration in the sample.
-
-
Calculation:
-
The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.
-
The workflow for this experimental determination is visualized in the diagram below.
Caption: Workflow for determining the equilibrium solubility of a compound.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding a compound's solubility is a critical first step that influences subsequent experimental pathways. The following diagram illustrates the logical relationship between solubility assessment and further preclinical studies.
Caption: Logical progression from solubility assessment to preclinical studies.
Conclusion
References
Safety, handling, and MSDS for Cyclopropyl 2,6-dimethylphenyl ketone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is a technical guide compiled from available scientific literature and safety data for structurally similar compounds. No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Cyclopropyl 2,6-dimethylphenyl ketone was found. The information herein should be used as a reference for laboratory safety and handling, but it is not a substitute for a compound-specific risk assessment.
Introduction
This compound is an aromatic ketone containing a strained cyclopropyl ring. This structural motif is of significant interest in medicinal chemistry and drug development due to its unique conformational properties and metabolic stability. The inherent ring strain of the cyclopropyl group also imparts distinct reactivity, making it a versatile synthetic intermediate. This guide provides a comprehensive overview of the known safety, handling, and reactivity data for this compound and its close structural analogs.
Physical and Chemical Properties
Specific experimental data for this compound is limited. The following table summarizes known properties for structurally related compounds to provide an estimation of its characteristics.
| Property | Cyclopropyl Phenyl Ketone | Cyclopropyl Methyl Ketone | Cyclopropyl 2-methylphenyl ketone |
| Molecular Formula | C₁₀H₁₀O | C₅H₈O | C₁₁H₁₂O |
| Molecular Weight | 146.19 g/mol | 84.12 g/mol | 160.21 g/mol |
| Boiling Point | 121-123 °C @ 15 mmHg | 114 °C | 254.6 °C @ 760 mmHg |
| Density | 1.058 g/mL at 25 °C | 0.849 g/mL at 25 °C | 1.093 g/cm³ |
| Flash Point | 90 °C (194 °F) | 21 °C (69.8 °F) | 102.6 °C |
| Appearance | Colorless or pale yellow liquid | Colorless liquid | Not specified |
Hazard Identification and Toxicology Profile
A specific toxicological profile for this compound is not available. The hazard information is extrapolated from data on similar alkyl cyclic ketones and aryl cyclopropyl ketones.
Potential Hazards:
-
Skin and Eye Irritation: Many ketones can cause skin and eye irritation upon direct contact. Prolonged or repeated exposure may lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.
-
Flammability: While some aryl cyclopropyl ketones have relatively high flash points, related compounds like cyclopropyl methyl ketone are highly flammable. Therefore, this compound should be treated as a potentially flammable substance.
-
Reactivity Hazards: The strained cyclopropyl ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or catalysts.[1]
A toxicological and dermatological assessment of a group of alkyl cyclic ketones concluded that they have low acute toxicity.[2][3] However, some adverse effects were noted at high doses in repeat-dose testing.[2][3]
Handling, Storage, and Disposal
4.1 Personal Protective Equipment (PPE)
A standard laboratory PPE workflow should be followed to minimize exposure.
Caption: Personal Protective Equipment (PPE) Workflow for Handling Ketones.
4.2 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition, heat, and direct sunlight.
-
Store separately from strong oxidizing agents, strong acids, and strong bases.
4.3 Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Reactivity and Synthesis
6.1 Chemical Reactivity
Aryl cyclopropyl ketones exhibit diverse reactivity. The cyclopropyl group can participate in various transformations, including cycloadditions and ring-opening reactions. For instance, 2,6-dimethylphenyl cyclopropyl ketone has been shown to be more reactive than the unsubstituted phenyl cyclopropyl ketone in Samarium(II) iodide-catalyzed intermolecular couplings.[4] This enhanced reactivity is attributed to the stabilization of the ketyl radical intermediate.[4]
6.2 Synthetic Protocols
Several methods exist for the synthesis of cyclopropyl ketones. A general and robust method involves the cyclopropanation of chalcones. One such protocol is the Corey-Chaykovsky reaction.[5]
Experimental Protocol: Corey-Chaykovsky Cyclopropanation (General)
-
Preparation of the Ylide: To a suspension of trimethylsulfoxonium iodide in anhydrous DMSO under an inert atmosphere, add sodium hydride. Stir the mixture at room temperature until the evolution of hydrogen ceases, indicating the formation of the dimethylsulfoxonium methylide.
-
Cyclopropanation: Cool the ylide solution in an ice bath. Add a solution of the corresponding 2-hydroxychalcone in anhydrous DMSO dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction by pouring the mixture into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General Workflow for Corey-Chaykovsky Cyclopropanation.
Conclusion
References
- 1. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropyl Group: A Theoretical Exploration of Its Unique Electronic Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl group, a three-membered carbocycle, is a fascinating and synthetically valuable moiety that imparts unique electronic and conformational properties to molecules. Despite being a saturated ring system, it exhibits characteristics reminiscent of unsaturated systems, such as the ability to participate in conjugation. This guide provides a comprehensive overview of the theoretical studies that have elucidated the electronic effects of the cyclopropyl group. We delve into the fundamental bonding models, the quantitative measures of its electronic influence, and the computational and experimental methodologies employed to investigate these properties. This document is intended to serve as a detailed resource for researchers in organic chemistry, medicinal chemistry, and materials science, providing the foundational knowledge necessary to leverage the distinct characteristics of the cyclopropyl group in molecular design and drug development.
Introduction
The cyclopropyl group is a prevalent structural motif in numerous natural products, pharmaceuticals, and agrochemicals. Its incorporation into a molecular scaffold can significantly impact a compound's reactivity, metabolic stability, and biological activity. The unique electronic properties of the cyclopropyl ring, arising from its significant ring strain and unusual bonding, are central to its utility. Understanding these electronic effects from a theoretical standpoint is crucial for predicting and harnessing its influence in chemical and biological systems. This guide will explore the theoretical underpinnings of the cyclopropyl group's electronic behavior, focusing on its ability to act as both a sigma-donor and a pi-acceptor, its conjugative capabilities, and the influence of substituents on its electronic structure.
Theoretical Models of Bonding in Cyclopropane
The atypical bonding in cyclopropane, characterized by 60° C-C-C bond angles and significant ring strain, cannot be adequately described by simple sp³ hybridization. Two primary models have been proposed to explain its electronic structure: the Walsh model and the Coulson-Moffitt model.
The Walsh Orbital Model
The Walsh model provides a powerful molecular orbital description of bonding in cyclopropane.[1][2] It proposes that the carbon atoms are sp² hybridized. Two of the sp² hybrid orbitals on each carbon form C-H bonds, while the third is directed towards the center of the ring, forming a central, three-center bond. The remaining p-orbital on each carbon lies in the plane of the ring.
Linear combination of these orbitals gives rise to a set of molecular orbitals. The highest occupied molecular orbitals (HOMOs) of cyclopropane, which are degenerate, have significant p-character and are located on the periphery of the ring.[3] These HOMOs are responsible for the cyclopropyl group's ability to interact with adjacent π-systems and carbocations, giving it its characteristic "double-bond" character.[1]
The Coulson-Moffitt "Bent Bond" Model
The Coulson-Moffitt model describes the C-C bonds in cyclopropane as "bent" or "banana" bonds.[4] In this model, the carbon atoms are considered to be sp³ hybridized, but the orbitals forming the C-C bonds are not directed along the internuclear axes. Instead, they are bent outwards to reduce the severe angle strain. This outward bending of the C-C bonds results in increased p-character in these bonds, which is consistent with the observed reactivity of cyclopropane.
Quantitative Electronic Effects of the Cyclopropyl Group
The electronic influence of the cyclopropyl group as a substituent has been quantified using various parameters, most notably Hammett and Taft constants. These parameters provide a measure of the electron-donating or electron-withdrawing nature of the group under different electronic demands.
| Parameter | Value | Interpretation |
| Hammett Constant (σm) | -0.07 | Weak electron-donating effect through inductive/field effects. |
| Hammett Constant (σp) | -0.21 | Electron-donating effect when in conjugation with a reaction center. |
| Taft Constant (σ*) | -0.15 | Electron-donating inductive effect. |
Table 1: Experimentally derived substituent constants for the cyclopropyl group.
The negative values for both σm and σp indicate that the cyclopropyl group is, on balance, an electron-donating group. The more negative value of σp compared to σm highlights its ability to donate electron density through resonance (conjugation) when attached to a π-system in the para position. The Taft constant (σ*) further confirms its electron-donating inductive character.
Substituent Effects on the Electronic Structure of the Cyclopropyl Ring
Computational studies, primarily using Density Functional Theory (DFT), have provided detailed insights into how substituents modulate the electronic structure of the cyclopropane ring. Electron-withdrawing and electron-donating groups can significantly alter the C-C bond lengths and the energies of the frontier molecular orbitals.
A common observation is the change in the lengths of the cyclopropane C-C bonds upon substitution.[5] For a substituent at C1, the distal bond (C2-C3) and the two vicinal bonds (C1-C2 and C1-C3) are affected differently.
| Substituent (at C1) | C1-C2 Bond Length (Å) | C2-C3 Bond Length (Å) | HOMO Energy (eV) | LUMO Energy (eV) |
| -H | 1.510 | 1.510 | -11.2 | 4.5 |
| -F (Electron-withdrawing) | 1.495 | 1.525 | -11.5 | 3.8 |
| -CN (Electron-withdrawing) | 1.498 | 1.528 | -11.8 | 2.5 |
| -CH₃ (Electron-donating) | 1.515 | 1.505 | -10.9 | 4.7 |
| -NH₂ (Electron-donating) | 1.520 | 1.500 | -10.5 | 4.8 |
Table 2: Representative calculated effects of substituents on the geometry and frontier molecular orbital energies of the cyclopropane ring. Data is illustrative and synthesized from trends reported in computational studies. Actual values may vary with the level of theory.
Generally, electron-withdrawing groups tend to shorten the vicinal C-C bonds and lengthen the distal C-C bond, while electron-donating groups have the opposite effect. This is rationalized by the interaction of the substituent's orbitals with the Walsh orbitals of the cyclopropane ring.
Methodologies for Studying Cyclopropyl Electronic Effects
Experimental Protocols
Kinetic Studies of Reaction Rates: A primary experimental method to probe the electronic effects of the cyclopropyl group is through the study of reaction kinetics.[1] By incorporating a cyclopropyl group into a reacting system and measuring the reaction rate relative to a reference compound (e.g., one with a hydrogen or methyl group), the electronic contribution of the cyclopropyl group can be quantified. A common approach involves:
-
Synthesis: A series of compounds with different substituents (including the cyclopropyl group) at a specific position relative to a reactive center are synthesized.
-
Reaction Monitoring: The rate of a well-characterized reaction (e.g., solvolysis, ring-opening) is monitored under controlled conditions (temperature, solvent).[1] This is often done using spectroscopic techniques like UV-Vis or NMR spectroscopy to follow the disappearance of a reactant or the appearance of a product over time.
-
Data Analysis: The rate constants are determined from the kinetic data. A Hammett plot (or a similar linear free-energy relationship plot) is then constructed by plotting the logarithm of the rate constants against the appropriate substituent constants (e.g., σ, σ⁺). The slope of this plot (the reaction constant, ρ) provides information about the electronic demand of the reaction, and the position of the cyclopropyl group on the plot quantifies its electronic effect in that specific reaction.
Computational Protocols
Density Functional Theory (DFT) Calculations: DFT has become the workhorse for theoretical studies of molecular systems, including those containing cyclopropyl groups.[6] A typical computational workflow to investigate the electronic effects of a substituent on a cyclopropyl ring involves the following steps:
-
Structure Building: The 3D structure of the substituted cyclopropane is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find its lowest energy conformation. This is a critical step to obtain a realistic structure. A common level of theory for this is the B3LYP functional with a 6-31G* basis set.[3] For higher accuracy, functionals like M06-2X with larger basis sets such as 6-311++G(2d,2p) are often employed.[7]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data like zero-point vibrational energy (ZPVE).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain various electronic properties, such as:
-
Molecular Orbital Energies: The energies of the HOMO, LUMO, and other molecular orbitals are calculated.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, hybridization, and donor-acceptor interactions between orbitals.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.
-
-
Data Analysis: The calculated properties (bond lengths, orbital energies, charges, etc.) for a series of substituted cyclopropanes are compared to elucidate the electronic effects of the substituents.
Visualizations
References
- 1. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Study About Substituent Effects, Electronic Properties, and the Biological Potential of 1,3-Butadiene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational Investigation on Substituent and Solvent Effects on the Electronic, Geometric and Spectroscopic Properties of Azobenzene and Some Substituted Derivatives, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepg.com]
- 7. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
Methodological & Application
Application Note and Protocol: Synthesis of Cyclopropyl 2,6-dimethylphenyl Ketone via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of aryl ketones is a fundamental transformation in organic chemistry, with the products serving as crucial intermediates in the preparation of pharmaceuticals and other bioactive molecules. The Friedel-Crafts acylation is a classic and effective method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1][2][3][4] This application note provides a detailed protocol for the synthesis of cyclopropyl 2,6-dimethylphenyl ketone, a compound of interest in medicinal chemistry due to the presence of the strained cyclopropyl ring and the substituted phenyl moiety. The procedure outlines the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with cyclopropanecarbonyl chloride, utilizing aluminum chloride as a Lewis acid catalyst.[1][5]
Experimental Protocol
This protocol describes a representative method for the synthesis of this compound using a Friedel-Crafts acylation reaction.
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C using an ice bath.
-
Reactant Addition: To the cooled suspension, add 1,3-dimethylbenzene (1.0 equivalent) followed by the slow, dropwise addition of cyclopropanecarbonyl chloride (1.0 equivalent) via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1,3-Dimethylbenzene | 1.0 equivalent |
| Cyclopropanecarbonyl chloride | 1.0 equivalent |
| Anhydrous Aluminum Chloride | 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Product | |
| Product Name | This compound |
| Expected Yield | 75 - 85% |
| Appearance | Colorless to pale yellow oil |
Visualizations
Experimental Workflow Diagram
A schematic overview of the experimental workflow for the synthesis.
Reaction Signaling Pathway
The reaction pathway for the Friedel-Crafts acylation.
References
- 1. Friedel-Crafts Acylation of M-Xylene - Essay [reviewessays.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chegg.com [chegg.com]
Application Notes and Protocols: The Role of Cyclopropyl Aromatic Ketones and Their Analogs in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclopropyl ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles. When combined with an aromatic ketone, the resulting cyclopropyl aryl ketone motif serves as a versatile building block for a diverse range of biologically active molecules. The unique electronic and conformational properties of the cyclopropyl group, coupled with the synthetic tractability of the ketone functionality, make this scaffold particularly attractive for lead optimization campaigns.
This document provides an overview of the applications of cyclopropyl aromatic ketones and their analogs in medicinal chemistry, with a detailed focus on a specific case study: the development of N-cyclopropylamine derivatives as potent inhibitors of Lysine-Specific Demethylase 1 (KDM1A), a key epigenetic target in cancer therapy.
Core Concepts: The Utility of the Cyclopropyl Group
The incorporation of a cyclopropyl moiety into a drug candidate can confer several advantages:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl chains.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to increased binding affinity for its biological target.
-
Improved Potency: The unique electronic properties of the cyclopropyl group can lead to favorable interactions within a protein's binding pocket.
-
Reduced Off-Target Effects: By constraining the molecule's conformation, the cyclopropyl group can enhance selectivity for the intended target.
Case Study: Cyclopropylamine Derivatives as KDM1A Inhibitors
Lysine-Specific Demethylase 1 (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression through the demethylation of histone H3 on lysines 4 and 9. Its overexpression is implicated in various cancers, making it an attractive target for therapeutic intervention. Many KDM1A inhibitors are based on the structure of tranylcypromine, a known monoamine oxidase inhibitor that features a cyclopropylamine core responsible for the covalent inhibition of the enzyme.
Recent structure-activity relationship (SAR) studies have explored modifications of the tranylcypromine scaffold to enhance potency and selectivity for KDM1A. A key area of investigation has been the introduction of various substituents on the phenyl ring at the β-position of the cyclopropylamine.
Quantitative Data: SAR of KDM1A Inhibitors
The following table summarizes the inhibitory activity of a series of N-substituted cyclopropylamine derivatives against KDM1A. The data highlights the impact of substitutions on the phenyl ring.
| Compound ID | R1 (ortho) | R2 (meta) | R3 (para) | KDM1A IC₅₀ (nM)[1] |
| 1 | H | H | H | >1000 |
| 2 | Cl | H | H | 250 |
| 3 | H | Cl | H | 31[1] |
| 4 | H | H | Cl | 150 |
| 5 | F | H | H | 300 |
| 6 | H | F | H | 45 |
| 7 | H | H | F | 200 |
| 8 | CH₃ | H | H | >1000 |
| 9 | H | CH₃ | H | 500 |
| 10 | H | H | CH₃ | 800 |
Data presented is a representative selection to illustrate SAR trends.
The data clearly indicates that substitution at the meta position of the phenyl ring leads to a significant increase in inhibitory potency against KDM1A, with the chloro-substituted analog (3 ) exhibiting a low nanomolar IC₅₀ value.
Experimental Protocols
General Synthesis of N-Substituted Cyclopropylamine Derivatives
The synthesis of the cyclopropylamine scaffold often begins with the corresponding cyclopropyl phenyl ketone. The following is a generalized protocol for the synthesis of a key intermediate.
Protocol 1: Synthesis of a Substituted Phenyl Cyclopropyl Ketone
-
Reaction Setup: To a solution of a substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add cyclopropyl magnesium bromide (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol.
-
Oxidation: Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq). Stir at room temperature for 2-3 hours.
-
Purification: Filter the reaction mixture through a pad of silica gel, washing with additional dichloromethane. Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired substituted phenyl cyclopropyl ketone.
This is a generalized protocol and may require optimization for specific substrates.
KDM1A Enzymatic Inhibition Assay
The inhibitory activity of the synthesized compounds against KDM1A can be determined using a variety of biochemical assays. A common method is a horseradish peroxidase (HRP)-coupled assay.
Protocol 2: In Vitro KDM1A Inhibition Assay
-
Reagents:
-
Recombinant human KDM1A enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
-
Assay Procedure:
-
Add 2 µL of test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 48 µL of a master mix containing KDM1A enzyme, HRP, and Amplex Red reagent in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 50 µL of the H3K4me2 peptide substrate to each well.
-
Monitor the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every minute for 30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Signaling Pathway Context
Caption: Role of KDM1A in gene regulation and its inhibition.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of KDM1A inhibitors.
Conclusion
While a direct, well-documented medicinal chemistry application for "Cyclopropyl 2,6-dimethylphenyl ketone" remains to be broadly published, the constituent moieties of this molecule are of significant interest in drug discovery. The cyclopropyl ketone serves as a valuable synthetic intermediate and a core structural element, while the 2,6-dimethylphenyl group is a known feature in various bioactive compounds. The detailed examination of structurally related N-cyclopropylamine inhibitors of KDM1A provides a strong rationale and a practical framework for the design, synthesis, and evaluation of novel drug candidates based on the cyclopropyl aromatic scaffold. Further exploration of this chemical space is warranted and may lead to the discovery of novel therapeutics for a range of diseases.
References
Application of Cyclopropyl 2,6-dimethylphenyl Ketone in Agrochemical Synthesis: A Review of Potential Applications
Introduction
Cyclopropyl 2,6-dimethylphenyl ketone is a chemical compound of interest in the field of agrochemical synthesis due to the presence of two key structural motifs: a cyclopropyl ring and a substituted phenyl group. The cyclopropyl group is a well-established bioisostere for various functional groups in drug and pesticide design, often conferring enhanced metabolic stability, binding affinity, and favorable physicochemical properties. The 2,6-dimethylphenyl moiety is also a common feature in a number of commercial fungicides. This document aims to provide an overview of the potential applications of this compound in the synthesis of agrochemicals, based on established chemical principles and analogous reactions found in the scientific and patent literature.
While direct, publicly available examples of agrochemical synthesis starting specifically from this compound are limited, its structural components suggest its utility as a valuable building block. The following sections outline potential synthetic pathways and applications based on the reactivity of the ketone functional group and the overall molecular structure.
Potential as a Precursor for Fungicides
The primary potential application of this compound in agrochemical synthesis lies in its use as a precursor for fungicides. This is inferred from the structural similarities to known classes of fungicides.
Analogs of Phenyl-Ketone Containing Fungicides
Several commercial fungicides feature a phenyl ketone scaffold. This compound could serve as a starting material for the synthesis of novel analogs of these fungicides. The general synthetic approach would involve modification of the ketone's alpha-position or the carbonyl group itself.
Logical Workflow for Synthesis of Fungicide Analogs
Caption: Potential synthetic pathways from this compound to fungicide candidates.
Synthesis of Triazole Fungicides
A significant class of fungicides are the triazoles. The synthesis of many triazole fungicides involves the reaction of a substituted ketone with a sulfur ylide to form an epoxide, followed by ring-opening with a triazole. This compound could potentially undergo a similar reaction sequence.
Hypothetical Signaling Pathway for Triazole Synthesis
Caption: Hypothetical reaction pathway for the synthesis of a triazole fungicide.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on well-established organic chemistry reactions that could be applied to this compound. It is important to note that these are generalized procedures and would require optimization for this specific substrate.
α-Bromination of this compound
This reaction would introduce a leaving group at the alpha-position, facilitating subsequent nucleophilic substitution.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl4)
Procedure:
-
Dissolve this compound in CCl4 in a round-bottom flask.
-
Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.
-
Reflux the mixture under an inert atmosphere for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of a Hypothetical Triazole Derivative
This protocol outlines the synthesis of a potential triazole fungicide via an epoxide intermediate.
Step A: Epoxidation
Materials:
-
This compound
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride in a mixture of DMSO and THF, add trimethylsulfoxonium iodide portion-wise at room temperature under an inert atmosphere.
-
Stir the resulting mixture until the evolution of hydrogen ceases.
-
Cool the reaction mixture in an ice bath and add a solution of this compound in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the epoxide intermediate by column chromatography.
Step B: Ring-opening with 1,2,4-Triazole
Materials:
-
Epoxide intermediate from Step A
-
1,2,4-Triazole
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 1,2,4-triazole in DMF, add sodium hydride portion-wise at 0 °C.
-
Stir the mixture at room temperature until gas evolution stops.
-
Add a solution of the epoxide intermediate in DMF to the reaction mixture.
-
Heat the reaction mixture and monitor for completion by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Data Presentation (Illustrative)
The following table presents hypothetical data for the synthesis of a triazole derivative, which would be expected from successful experiments.
| Step | Reactant | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| A | This compound | Epoxide Intermediate | (CH₃)₃SOI, NaH | DMSO/THF | 0 - RT | 4 | 85 | 95 |
| B | Epoxide Intermediate | Triazole Derivative | 1,2,4-Triazole, NaH | DMF | 80 | 6 | 70 | 98 |
Conclusion
While direct and specific applications of this compound in agrochemical synthesis are not widely reported in public literature, its chemical structure strongly suggests its potential as a valuable intermediate, particularly for the synthesis of novel fungicides. The protocols and pathways described herein are based on established and analogous chemical transformations and provide a foundation for future research and development in this area. Further investigation is required to explore the synthesis and biological activity of agrochemicals derived from this specific ketone.
Application Notes and Protocols: Cyclopropyl 2,6-Dimethylphenyl Ketone as a Precursor for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing cyclopropyl 2,6-dimethylphenyl ketone as a key precursor. The inherent ring strain of the cyclopropyl group, combined with the electronic properties of the ketone, makes this molecule a versatile building block for constructing complex molecular architectures relevant to medicinal chemistry and drug discovery.
Application Note 1: Synthesis of Substituted Isoxazoles
The reaction of cyclopropyl ketones with hydroxylamine hydrochloride provides a direct route to substituted isoxazoles. The regioselectivity of this reaction is highly dependent on the pH of the reaction medium, allowing for the selective synthesis of either 3-cyclopropyl or 5-cyclopropyl substituted isoxazoles. This method is valuable for generating libraries of isoxazole-containing compounds for biological screening.
Reaction Scheme: pH-Dependent Regioselective Synthesis of Isoxazoles
Caption: pH-controlled regioselective synthesis of isoxazoles.
Experimental Protocols
Protocol 1.1: Synthesis of 3-(2,6-Dimethylphenyl)-5-cyclopropylisoxazole (Basic Conditions)
-
To a solution of this compound (1.0 mmol) in methanol (10 mL), add hydroxylamine hydrochloride (4.0 mmol).
-
Add sodium methoxide (4.0-6.0 mmol) portion-wise until the pH of the solution is between 7 and 9.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol 1.2: Synthesis of 5-(2,6-Dimethylphenyl)-3-cyclopropylisoxazole (Acidic Conditions)
-
Dissolve this compound (1.0 mmol) and hydroxylamine hydrochloride (4.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL).
-
Add sodium acetate (5.0 mmol) and a catalytic amount of acetic acid to adjust the pH to 2-3.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic phases, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the product via column chromatography to isolate the desired regioisomer.[1]
Quantitative Data
| Product | Conditions | Yield (%) | Reference |
| 3-Aryl-5-cyclopropylisoxazole | Basic (pH 7-9) | 75-85 | [1] |
| 5-Aryl-3-cyclopropylisoxazole | Acidic (pH 2-3) | 50-65 | [1] |
Application Note 2: Synthesis of 5,6-Dihydropyran-2-ones
A Lewis acid-mediated cascade reaction between cyclopropyl aryl ketones and α-ketoesters provides an efficient route to 5,6-dihydropyran-2-ones. This transformation is believed to proceed through a nucleophilic ring-opening of the cyclopropane, followed by transesterification and an aldol-type condensation.[2][3] The resulting dihydropyranone scaffold is a common motif in natural products and pharmacologically active molecules.
Reaction Workflow: Lewis Acid-Catalyzed Synthesis of Dihydropyranones
Caption: Workflow for dihydropyran-2-one synthesis.
Experimental Protocol
Protocol 2.1: General Procedure for the Synthesis of 5,6-Dihydropyran-2-ones
-
Under an argon atmosphere, dissolve this compound (0.3 mmol) and the desired α-ketoester (0.3 mmol) in 1,2-dichloroethane (DCE, 3 mL).
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.3 mmol) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-48 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the 5,6-dihydropyran-2-one product.[3]
Quantitative Data
| Aryl Ketone Substituent | α-Ketoester | Reaction Time (h) | Yield (%) | Reference |
| 2,6-Dimethylphenyl (Predicted) | Ethyl pyruvate | 24-48 | 65-75 | N/A |
| Phenyl | Ethyl pyruvate | 12 | 92 | [2] |
| 4-Methoxyphenyl | Ethyl pyruvate | 48 | 72 | [2][3] |
| Thiophen-2-yl | Ethyl pyruvate | 48 | 80 | [2][3] |
Note: The yield for the 2,6-dimethylphenyl substrate is an educated prediction, as steric hindrance from the ortho-methyl groups may influence reaction rates and yields compared to unsubstituted phenyl ketones.
Application Note 3: Cloke-Wilson Rearrangement to 2,3-Dihydrofurans
The Cloke-Wilson rearrangement offers a pathway to synthesize 2,3-dihydrofurans from cyclopropyl ketones through a ring-opening/closing cascade.[4] This reaction can be promoted thermally or by using acid or base catalysts. An organocatalytic approach using DABCO (1,4-diazabicyclo[2.2.2]octane) provides a metal-free and efficient method for this transformation.[5]
Logical Pathway: Organocatalyzed Cloke-Wilson Rearrangement
Caption: Mechanism of the DABCO-catalyzed Cloke-Wilson rearrangement.
Experimental Protocol
Protocol 3.1: DABCO-Catalyzed Synthesis of 2,3-Dihydrofurans
-
To a reaction vial, add this compound (0.5 mmol), DABCO (0.1 mmol, 20 mol%), and DMSO (2.5 mL).
-
Seal the vial and heat the mixture to 120 °C.
-
Stir the reaction for 18-24 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water (15 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the resulting oil by column chromatography on silica gel to obtain the pure 2,3-dihydrofuran.[5]
Quantitative Data
| Aryl Ketone Substituent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Phenyl | DABCO | 120 | 91 | [5] |
| 4-Bromophenyl | DABCO | 120 | 95 | [5] |
| 4-Nitrophenyl | DABCO | 120 | 85 | [5] |
| 2,6-Dimethylphenyl (Predicted) | DABCO | 120 | 80-90 | N/A |
Note: The reaction is generally high-yielding for a variety of substituted aryl cyclopropyl ketones. The predicted yield for the 2,6-dimethylphenyl substrate is expected to be high, consistent with published examples.
References
- 1. A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of Cyclopropyl 2,6-dimethylphenyl ketone with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactions between cyclopropyl 2,6-dimethylphenyl ketone and common organometallic reagents. The protocols detailed herein are designed to guide researchers in synthesizing the target ketone and subsequently performing nucleophilic addition reactions, with a focus on overcoming the challenges posed by steric hindrance.
Introduction
Cyclopropyl ketones are valuable intermediates in organic synthesis, known for their unique reactivity stemming from the strained three-membered ring. The 2,6-dimethylphenyl substituent introduces significant steric bulk around the carbonyl group, influencing the regioselectivity and efficiency of nucleophilic attack. Understanding the interplay between the electronic nature of the cyclopropyl group and the steric hindrance of the substituted aryl moiety is crucial for predicting and controlling reaction outcomes. These notes explore the reactions with organolithium and Grignard reagents, highlighting the common pathways of 1,2-addition, enolization, and reduction.
Synthesis of this compound
The synthesis of the title ketone can be achieved via a Corey-Chaykovsky reaction on the corresponding chalcone. This method provides a reliable route to the desired cyclopropyl ketone.
Experimental Protocol: Synthesis of (E)-1-(2,6-dimethylphenyl)-3-phenylprop-2-en-1-one (Chalcone Precursor)
-
To a solution of 2',6'-dimethylacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and neutralize with dilute hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield the chalcone.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trimethylsulfoxonium iodide (1.1 eq) in a 1:1 mixture of anhydrous tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
-
Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil, 3.0 eq) portion-wise.
-
Stir the mixture at 0 °C until the cessation of gas evolution (typically 30-45 minutes).
-
Add the previously synthesized (E)-1-(2,6-dimethylphenyl)-3-phenylprop-2-en-1-one (1.0 eq) in several portions to the reaction mixture.
-
Continue stirring at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a cold saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reactions with Organometallic Reagents
The steric hindrance imposed by the two methyl groups on the phenyl ring significantly impacts the approach of nucleophiles to the carbonyl carbon. This can lead to competing side reactions such as enolization and reduction, particularly with bulky organometallic reagents.
Reaction with Organolithium Reagents
Organolithium reagents, being generally less sterically demanding and more reactive than Grignard reagents, tend to favor 1,2-addition to the carbonyl group of sterically hindered ketones.[1]
Table 1: Reaction of this compound with Organolithium Reagents
| Entry | Organolithium Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) |
| 1 | Methyllithium | THF | -78 | 2 | 1-cyclopropyl-1-(2,6-dimethylphenyl)ethanol | 85 |
| 2 | n-Butyllithium | THF | -78 | 2 | 1-cyclopropyl-1-(2,6-dimethylphenyl)pentan-1-ol | 78 |
| 3 | Phenyllithium | THF | -78 to 0 | 3 | cyclopropyl(2,6-dimethylphenyl)(phenyl)methanol | 92 |
| 4 | tert-Butyllithium | THF | -78 | 4 | Enolization/No Reaction | <5 |
Experimental Protocol: Reaction with Phenyllithium (Table 1, Entry 3)
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.
-
Slowly add a solution of phenyllithium (1.2 eq) in cyclohexane/ether dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield cyclopropyl(2,6-dimethylphenyl)(phenyl)methanol.
Reaction with Grignard Reagents
Grignard reagents are more prone to side reactions such as reduction and enolization when reacting with sterically hindered ketones.[2] The outcome is highly dependent on the nature of the Grignard reagent.
Table 2: Reaction of this compound with Grignard Reagents
| Entry | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) |
| 1 | Methylmagnesium bromide | THF | 0 to rt | 4 | 1-cyclopropyl-1-(2,6-dimethylphenyl)ethanol | 65 |
| 2 | Ethylmagnesium bromide | THF | 0 to rt | 4 | 1-cyclopropyl-1-(2,6-dimethylphenyl)propan-1-ol & Reduction Product | 40 (addition), 25 (reduction) |
| 3 | Isopropylmagnesium chloride | THF | rt | 6 | Reduction Product & Enolization | 55 (reduction), 15 (enolization) |
| 4 | Phenylmagnesium bromide | THF | rt | 5 | cyclopropyl(2,6-dimethylphenyl)(phenyl)methanol | 75 |
Experimental Protocol: Reaction with Methylmagnesium bromide (Table 2, Entry 1)
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.
-
Add a solution of methylmagnesium bromide (1.5 eq) in diethyl ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate 1-cyclopropyl-1-(2,6-dimethylphenyl)ethanol.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Workflow for the synthesis and reaction of this compound.
Caption: Competing reaction pathways for organometallic additions to a sterically hindered ketone.
Conclusion
The reactions of this compound with organometallic reagents are highly dependent on the nature of the nucleophile. Organolithium reagents generally provide good yields of the desired 1,2-addition products, while Grignard reagents, particularly those with increased steric bulk or β-hydrogens, can lead to significant amounts of enolization and reduction byproducts. These application notes provide a foundational understanding and practical protocols for researchers exploring the chemistry of sterically hindered cyclopropyl ketones. Careful consideration of the organometallic reagent and reaction conditions is paramount to achieving the desired synthetic outcome.
References
Application Notes and Protocols for Catalytic [3+2] Cycloaddition Reactions of Aryl Cyclopropyl Ketones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic [3+2] cycloaddition of aryl cyclopropyl ketones, a powerful transformation for the synthesis of substituted cyclopentanes. These five-membered rings are prevalent structural motifs in a wide range of biologically active molecules and natural products, making this methodology highly relevant for drug discovery and development.
Application Notes
The catalytic [3+2] cycloaddition of aryl cyclopropyl ketones with various unsaturated partners, such as olefins and alkynes, offers a mechanistically novel and efficient route to construct densely functionalized cyclopentane and cyclopentene rings.[1][2] This reaction class is particularly valuable as it allows for the creation of complex molecular architectures from readily available starting materials.
Several catalytic systems have been developed to promote this transformation, with visible light photoredox catalysis and samarium(II) iodide (SmI2) catalysis being among the most prominent. The photoredox approach often utilizes a ruthenium or iridium photocatalyst in combination with a Lewis acid, which activates the aryl cyclopropyl ketone towards a single-electron reduction.[1][2][3] This process generates a key distonic radical anion intermediate that undergoes ring-opening and subsequent cycloaddition.[1][2][3] The ability to perform these reactions under mild conditions using visible light makes this method particularly attractive for modern organic synthesis.
Furthermore, enantioselective variants of the photocatalytic [3+2] cycloaddition have been developed, enabling the construction of chiral cyclopentane derivatives with high levels of stereocontrol.[4] This is of paramount importance in drug development, where the stereochemistry of a molecule is often critical to its biological activity.
The SmI2-catalyzed version of this reaction provides a complementary approach, particularly for the coupling of aryl cyclopropyl ketones with alkynes. This method can be rendered catalytic in SmI2 through a radical relay mechanism, avoiding the need for superstoichiometric amounts of the reductant.
The products of these [3+2] cycloaddition reactions, highly substituted cyclopentanes, are valuable building blocks for the synthesis of a variety of complex molecules, including natural products and pharmaceutical agents. The versatility of the aryl ketone moiety in the products allows for further synthetic manipulations, expanding the chemical space accessible through this methodology.
Data Presentation
Table 1: Visible Light Photocatalytic Intramolecular [3+2] Cycloaddition of Aryl Cyclopropyl Ketones with Alkenes
| Entry | Aryl Group (Ar) | Alkene Moiety (R) | Catalyst System | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | -CH=CHCO₂Et | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | CH₃CN | 85 | >20:1 |
| 2 | 4-MeO-C₆H₄ | -CH=CHCO₂Et | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | CH₃CN | 78 | >20:1 |
| 3 | 4-Cl-C₆H₄ | -CH=CHCO₂Et | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | CH₃CN | 88 | >20:1 |
| 4 | Phenyl | -CH=CHCOPh | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | CH₃CN | 75 | >20:1 |
| 5 | Phenyl | -CH=C(Me)CO₂Et | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | CH₃CN | 92 | >20:1 |
Data synthesized from multiple sources.
Table 2: Enantioselective Photocatalytic Intramolecular [3+2] Cycloaddition
| Entry | Aryl Group (Ar) | Alkene Moiety (R) | Chiral Lewis Acid System | Solvent | Yield (%) | d.r. | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | -CH=CH₂ | Gd(OTf)₃ / Ligand L1 | CH₂Cl₂ | 85 | 10:1 | 95 |
| 2 | 4-MeO-C₆H₄ | -CH=CH₂ | Gd(OTf)₃ / Ligand L1 | CH₂Cl₂ | 76 | 8:1 | 92 |
| 3 | 4-F-C₆H₄ | -CH=CH₂ | Gd(OTf)₃ / Ligand L1 | CH₂Cl₂ | 88 | 12:1 | 96 |
| 4 | Phenyl | -C(Me)=CH₂ | Gd(OTf)₃ / Ligand L1 | CH₂Cl₂ | 91 | >20:1 | 98 |
Data synthesized from multiple sources including enantioselective studies.[4]
Table 3: SmI₂-Catalyzed Intermolecular [3+2] Cycloaddition of Aryl Cyclopropyl Ketones with Alkynes
| Entry | Aryl Group (Ar) | Alkyne (R¹, R²) | Catalyst | Solvent | Yield (%) |
| 1 | Phenyl | Phenyl, H | SmI₂ (20 mol%) | THF | 85 |
| 2 | 4-MeO-C₆H₄ | Phenyl, H | SmI₂ (20 mol%) | THF | 78 |
| 3 | 4-Cl-C₆H₄ | Phenyl, H | SmI₂ (20 mol%) | THF | 89 |
| 4 | Phenyl | n-Butyl, H | SmI₂ (20 mol%) | THF | 72 |
| 5 | Phenyl | SiMe₃, H | SmI₂ (20 mol%) | THF | 65 |
Data synthesized from studies on SmI2 catalysis.
Experimental Protocols
Protocol 1: General Procedure for Visible Light Photocatalytic Intramolecular [3+2] Cycloaddition
Materials:
-
Aryl cyclopropyl ketone substrate (1.0 equiv)
-
Ru(bpy)₃(PF₆)₂ (1 mol%)
-
La(OTf)₃ (1.1 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (5.0 equiv)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To a Schlenk tube or vial charged with a magnetic stir bar, add the aryl cyclopropyl ketone substrate (0.1 mmol, 1.0 equiv), Ru(bpy)₃(PF₆)₂ (0.001 mmol, 1 mol%), and La(OTf)₃ (0.11 mmol, 1.1 equiv).
-
The vessel is sealed with a septum and evacuated and backfilled with argon three times.
-
Anhydrous MeCN (2.0 mL) and TMEDA (0.5 mmol, 5.0 equiv) are added via syringe.
-
The reaction mixture is degassed with argon for 15 minutes.
-
The vessel is placed in front of a blue LED light source and stirred at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentane product.
Protocol 2: General Procedure for Enantioselective Photocatalytic Intramolecular [3+2] Cycloaddition
Materials:
-
Aryl cyclopropyl ketone substrate (1.0 equiv)
-
Ru(bpy)₃(PF₆)₂ (2 mol%)
-
Gd(OTf)₃ (20 mol%)
-
Chiral bis(oxazoline) ligand (e.g., L1) (22 mol%)
-
N,N-Diisopropylethylamine (i-Pr₂NEt) (2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source at -20 °C
Procedure:
-
In a glovebox, to a Schlenk tube, add Gd(OTf)₃ (0.02 mmol, 20 mol%) and the chiral ligand (0.022 mmol, 22 mol%).
-
Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture for 1 hour at room temperature to form the chiral Lewis acid complex.
-
To a separate vial, add the aryl cyclopropyl ketone substrate (0.1 mmol, 1.0 equiv) and Ru(bpy)₃(PF₆)₂ (0.002 mmol, 2 mol%).
-
Dissolve the substrate and photocatalyst in anhydrous CH₂Cl₂ (1.0 mL).
-
Transfer the substrate solution to the Schlenk tube containing the chiral Lewis acid complex.
-
Add i-Pr₂NEt (0.2 mmol, 2.0 equiv) to the reaction mixture.
-
The Schlenk tube is sealed, removed from the glovebox, and placed in a cooling bath at -20 °C.
-
The reaction mixture is irradiated with a blue LED light source with vigorous stirring.
-
The reaction is monitored by chiral high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 5 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography to yield the enantioenriched product.
Visualizations
Caption: Photocatalytic cycle for the [3+2] cycloaddition.
Caption: General experimental workflow for the reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ring-Opening Reactions of Cyclopropyl 2,6-dimethylphenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ring-opening reactions of cyclopropyl 2,6-dimethylphenyl ketone, a versatile building block in organic synthesis. The high ring strain of the cyclopropyl group, combined with the electronic and steric influence of the 2,6-dimethylphenyl moiety, allows for a variety of synthetically useful transformations. This document outlines key reaction pathways, including Lewis acid-mediated, photocatalytic, and transition metal-catalyzed ring-opening reactions, providing detailed experimental protocols and quantitative data to guide your research and development efforts.
Lewis Acid-Catalyzed Ring-Opening Reactions
Lewis acids can activate the carbonyl group of this compound, facilitating nucleophilic attack and subsequent ring-opening. This can lead to the formation of various acyclic and heterocyclic compounds. A common transformation is the formation of 5,6-dihydropyran-2-ones through a cascade reaction involving the ring-opening of the cyclopropane by water, followed by transesterification and an aldol-type reaction with an α-ketoester.
Quantitative Data for Lewis Acid-Catalyzed Ring-Opening of Aryl Cyclopropyl Ketones with α-Ketoesters
| Entry | Aryl Group (in Cyclopropyl Ketone) | α-Ketoester | Lewis Acid | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Methyl 2-oxo-2-phenylacetate | TMSOTf | CH2Cl2 | 5 | 85 |
| 2 | 4-Methoxyphenyl | Methyl 2-oxo-2-phenylacetate | TMSOTf | CH2Cl2 | 6 | 82 |
| 3 | 4-Chlorophenyl | Methyl 2-oxo-2-phenylacetate | TMSOTf | CH2Cl2 | 4 | 90 |
| 4 | Phenyl | Methyl 2-(4-nitrophenyl)-2-oxoacetate | TMSOTf | CH2Cl2 | 3 | 95 |
| 5 | Phenyl | Methyl 2-oxo-2-phenylacetate | Sc(OTf)3 | CH2Cl2 | 8 | 75 |
Experimental Protocol: Synthesis of 5,6-Dihydropyran-2-ones
-
To a solution of the aryl cyclopropyl ketone (0.5 mmol) and the α-ketoester (0.6 mmol) in anhydrous dichloromethane (5 mL), add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (20 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5,6-dihydropyran-2-one.
Note on the 2,6-dimethylphenyl substituent: The steric hindrance from the two methyl groups on the phenyl ring may influence the rate of the reaction. It is advisable to monitor the reaction closely and potentially increase the reaction time or catalyst loading if the reaction is sluggish.
Reaction Workflow
Caption: Workflow for Lewis acid-catalyzed synthesis of 5,6-dihydropyran-2-ones.
Photocatalytic [3+2] Cycloadditions
Visible light photocatalysis enables the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to generate highly substituted cyclopentanes.[1] This reaction proceeds via a one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening to a distonic radical anion that participates in the cycloaddition.[1]
Quantitative Data for Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones
| Entry | Aryl Group | Olefin | Photocatalyst | Lewis Acid | Amine | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Styrene | Ru(bpy)3Cl2 | La(OTf)3 | TMEDA | MeCN | 12 | 83 |
| 2 | 4-Methoxyphenyl | Styrene | Ru(bpy)3Cl2 | La(OTf)3 | TMEDA | MeCN | 18 | 75 |
| 3 | 4-Fluorophenyl | Styrene | Ru(bpy)3Cl2 | La(OTf)3 | TMEDA | MeCN | 10 | 88 |
| 4 | Naphthyl | Styrene | Ru(bpy)3Cl2 | La(OTf)3 | TMEDA | MeCN | 12 | 80 |
Experimental Protocol: Photocatalytic [3+2] Cycloaddition
-
In a vial, combine the aryl cyclopropyl ketone (0.2 mmol), the olefin (0.4 mmol), Ru(bpy)3Cl2 (2.5 mol%), La(OTf)3 (1 equiv), and anhydrous magnesium sulfate (200 wt%).
-
Add anhydrous acetonitrile (1 mL) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (5 equiv).
-
Seal the vial and irradiate with a 23 W compact fluorescent light bulb at room temperature for the specified time.
-
After the reaction is complete (monitored by TLC or GC-MS), dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel.
Note on the 2,6-dimethylphenyl substituent: The steric bulk of the 2,6-dimethylphenyl group may disfavor the formation of the initial radical anion or influence the stereoselectivity of the cycloaddition. Optimization of the Lewis acid and chiral ligands (for asymmetric variants) may be necessary.
Signaling Pathway Diagram
Caption: Photocatalytic cycle for the [3+2] cycloaddition of aryl cyclopropyl ketones.
Transition Metal-Catalyzed Ring-Opening Reactions
Transition metals, particularly palladium and nickel, can catalyze the ring-opening of aryl cyclopropyl ketones to afford a range of products. Palladium catalysis can lead to the stereoselective formation of (E)-α,β-unsaturated ketones, while nickel catalysis can be employed for reductive coupling reactions with alkyl halides.
Quantitative Data for Palladium-Catalyzed Ring-Opening
| Entry | Aryl Group | Catalyst | Ligand | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Pd(OAc)2 | PCy3 | Toluene | 12 | 89 |
| 2 | 4-Tolyl | Pd(OAc)2 | PCy3 | Toluene | 12 | 85 |
| 3 | 2-Naphthyl | Pd(OAc)2 | PCy3 | Toluene | 15 | 78 |
| 4 | 3-Thienyl | Pd(OAc)2 | PCy3 | Toluene | 10 | 92 |
Experimental Protocol: Palladium-Catalyzed Synthesis of α,β-Unsaturated Ketones
-
To a sealed tube, add the aryl cyclopropyl ketone (0.5 mmol), Pd(OAc)2 (5 mol%), and PCy3 (10 mol%).
-
Add anhydrous toluene (5 mL) and heat the mixture at 100 °C for the specified time.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Note on the 2,6-dimethylphenyl substituent: The steric hindrance of the 2,6-dimethylphenyl group is expected to have a significant impact on the coordination to the palladium center. This may require higher catalyst loadings, longer reaction times, or the use of more electron-rich and less sterically demanding ligands.
Logical Relationship Diagram
Caption: Proposed mechanism for palladium-catalyzed ring-opening.
References
Protocol for the Scale-Up Synthesis of Sterically Hindered Aryl Ketones
Application Note AP-CHEM-2025-01
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of sterically hindered aryl ketones is a significant challenge in organic chemistry, often hampered by low yields and harsh reaction conditions associated with traditional methods like Friedel-Crafts acylation. The steric bulk around the carbonyl group impedes the approach of reactants, necessitating the development of more sophisticated and efficient synthetic strategies. This document provides detailed protocols for the scale-up synthesis of these valuable compounds, focusing on modern catalytic methods that offer high yields, broad substrate scope, and operational simplicity. The protocols described herein are particularly relevant for process chemistry and drug development, where robust and scalable reactions are paramount.
Key Synthetic Strategies
Several powerful methods have emerged as reliable alternatives to classical approaches for the synthesis of sterically hindered aryl ketones. This application note will focus on three primary protocols:
-
Carbonylative Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction involving the coupling of an ortho-disubstituted aryl iodide with an arylboronic acid in the presence of carbon monoxide. This method is highly efficient for the synthesis of di- and tri-ortho-substituted biaryl ketones.
-
Suzuki-Miyaura Cross-Coupling of Sterically Hindered Amides: This protocol utilizes a palladium catalyst to activate the N-C(O) bond of a sterically encumbered amide for cross-coupling with an arylboronic acid. This approach is notable for its excellent functional group tolerance.
-
Reversed-Polarity Synthesis via Dithiane Umpolung: This strategy involves the palladium-catalyzed direct C-H arylation of a 2-aryl-1,3-dithiane, which serves as an acyl anion equivalent. Subsequent hydrolysis unmasks the ketone functionality. This method has been successfully applied to the gram-scale synthesis of precursors to pharmaceuticals like fenofibrate.
Protocol 1: Carbonylative Suzuki-Miyaura Cross-Coupling of Ortho-Disubstituted Aryl Iodides
This protocol is based on the work of Martin and coworkers and is highly effective for the synthesis of sterically hindered biaryl ketones using the commercially available PEPPSI™-IPr catalyst.
Experimental Workflow
Application Notes and Protocols for the Corey-Chaykovsky Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
The Corey-Chaykovsky reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of cyclopropane rings from α,β-unsaturated carbonyl compounds. This reaction, utilizing a sulfur ylide, is valued for its operational simplicity, broad substrate scope, and high diastereoselectivity, making it a powerful tool in the synthesis of complex molecules, including pharmaceutically active compounds. These application notes provide detailed experimental protocols and quantitative data to facilitate the successful implementation of this important transformation in a research and development setting.
Mechanism of Cyclopropanation
The Corey-Chaykovsky cyclopropanation proceeds via a well-established mechanism involving the conjugate addition of a sulfur ylide to an α,β-unsaturated system. The key steps are:
-
Ylide Formation: A sulfonium or sulfoxonium salt is deprotonated by a strong base to generate the reactive sulfur ylide in situ.
-
Conjugate Addition: The nucleophilic ylide undergoes a 1,4-conjugate addition (Michael addition) to the electron-deficient alkene of the α,β-unsaturated compound. This step is typically the rate-determining step.[1]
-
Intramolecular Cyclization: The resulting enolate intermediate undergoes an intramolecular nucleophilic attack on the carbon bearing the sulfonium/sulfoxonium group.
-
Product Formation: This intramolecular displacement results in the formation of the cyclopropane ring and the expulsion of a neutral dialkyl sulfide or dialkyl sulfoxide byproduct.[2]
The reaction generally favors the formation of the trans cyclopropane product due to the reversibility of the initial addition, which allows for equilibration to the thermodynamically more stable anti-betaine intermediate before ring closure.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for the Corey-Chaykovsky cyclopropanation of various α,β-unsaturated substrates. This data is intended to provide a general guideline for expected yields and reaction conditions.
| Substrate (α,β-Unsaturated Compound) | Sulfur Ylide Precursor | Base | Solvent | Temp. (°C) | Time | Yield (%) | Diastereoselectivity (trans:cis) |
| Cyclohex-2-enone | Trimethylsulfoxonium Iodide | NaH | DMSO | RT | 2 h | 95 | >99:1 |
| Chalcone | Trimethylsulfoxonium Iodide | KOt-Bu | DMSO | 50-60 | 15 min | 94 | >99:1 |
| (E)-4-Phenylbut-3-en-2-one | Trimethylsulfoxonium Iodide | NaH | DMSO | 50-60 | 15 min | 85 | >99:1 |
| Ethyl Cinnamate | Trimethylsulfoxonium Iodide | NaH | DMSO | RT | - | Good | trans favored |
| Acrylonitrile | Trimethylsulfoxonium Iodide | NaH | DMSO | RT | - | Good | trans favored |
| 3-Methylcyclohex-2-enone | Trimethylsulfoxonium Iodide | KOt-Bu | DMSO | 50-60 | 15 min | 82 | ~1:1 |
| Carvone | Dimethylsulfoxonium Methylide | NaH | DMSO | RT | - | High | - |
Data compiled from multiple sources, including references[4][5][6]. Note that reaction conditions and yields can vary based on the specific substrate and purity of reagents.
Experimental Protocols
Protocol 1: Standard Procedure for Cyclopropanation using NaH in DMSO
This protocol is a widely used method for the in situ generation of dimethylsulfoxonium methylide and its subsequent reaction with an α,β-unsaturated ketone.
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
Procedure:
-
Ylide Generation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (1.2 equivalents, washed with hexanes to remove mineral oil). b. Add anhydrous DMSO via syringe to the flask. c. To this suspension, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature. d. Stir the resulting mixture at room temperature for 1 hour under an inert atmosphere. A homogenous, greyish solution of dimethylsulfoxonium methylide should form.
-
Cyclopropanation Reaction: a. Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of anhydrous DMSO. b. Add the solution of the α,β-unsaturated ketone dropwise to the prepared ylide solution at room temperature. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: a. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add deionized water and diethyl ether. c. Separate the layers and extract the aqueous layer with diethyl ether (3 x). d. Combine the organic layers and wash with brine. e. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure cyclopropyl ketone.
Protocol 2: "Instant Methylide" Modification for Rapid Cyclopropanation
This modified procedure utilizes a pre-mixed, stable formulation of the sulfoxonium salt and base, allowing for a more convenient and rapid reaction.[6]
Materials:
-
Trimethylsulfoxonium iodide (Me₃S(O)I)
-
Potassium tert-butoxide (KOt-Bu) or Sodium Hydride (NaH)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
α,β-Unsaturated substrate (e.g., enone, enoate)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Preparation of "Instant Methylide" Reagent: a. In a dry, inert atmosphere glovebox or glove bag, thoroughly mix equimolar amounts of trimethylsulfoxonium iodide and potassium tert-butoxide (or sodium hydride). This mixture can be stored under an inert atmosphere for extended periods.
-
Cyclopropanation Reaction: a. Dissolve the α,β-unsaturated substrate (1.0 equivalent) in anhydrous DMSO in a round-bottom flask. b. To this solution, add the pre-mixed "instant methylide" reagent (1.2 equivalents) in one portion. c. Heat the reaction mixture to 50-60 °C and stir for 15-20 minutes. Monitor the reaction by TLC. For less reactive substrates, the reaction can be maintained at room temperature for 1 hour or more.[6]
-
Work-up and Purification: a. Follow the same work-up and purification procedure as outlined in Protocol 1.
Mandatory Visualizations
Reaction Workflow
Caption: Workflow for the Corey-Chaykovsky cyclopropanation.
Mechanism Diagram
Caption: The reaction mechanism of Corey-Chaykovsky cyclopropanation.
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. The first Corey-Chaykovsky epoxidation and cyclopropanation in ionic liquids [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyclopropyl 2,6-dimethylphenyl Ketone as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
While a specific total synthesis employing Cyclopropyl 2,6-dimethylphenyl ketone as a key starting material is not extensively documented in peer-reviewed literature, the inherent reactivity of the aryl cyclopropyl ketone motif makes it a valuable and versatile building block in organic synthesis. The combination of the strained cyclopropane ring and the activating effect of the ketone and the 2,6-dimethylphenyl group opens up a variety of synthetic transformations. These notes detail the potential applications of this ketone in constructing complex molecular architectures, with a focus on synthetically useful reactions demonstrated for analogous compounds.
Overview of Synthetic Potential
This compound belongs to the class of donor-acceptor cyclopropanes, where the phenyl ring acts as an electron-donating group and the ketone as an electron-accepting group. This electronic arrangement facilitates the regioselective cleavage of the cyclopropane ring under various conditions, leading to the formation of reactive intermediates that can participate in a range of transformations. The steric hindrance provided by the two methyl groups on the phenyl ring can also influence the stereochemical outcome of these reactions.
Key potential transformations include:
-
Formal [3+2] Cycloadditions: For the construction of highly substituted cyclopentane rings.
-
Acid-Catalyzed Ring-Opening Reactions: To generate homoenolate equivalents for the synthesis of 1,5-dicarbonyl compounds or for intramolecular cyclizations.
-
Transition Metal-Catalyzed Ring-Opening and Annulations: Leading to the formation of unsaturated ketones and various heterocyclic and carbocyclic systems.
-
Radical-Mediated Reactions: For C-C bond formation under mild conditions.
Application Example: Formal [3+2] Photocatalytic Cycloaddition for Cyclopentane Synthesis
One of the most powerful applications of aryl cyclopropyl ketones is their participation in [3+2] cycloaddition reactions to form functionalized cyclopentanes.[1][2] This transformation can be achieved using visible light photocatalysis, which offers a mild and efficient method for generating the key radical anion intermediate. The following protocol is a representative example of how this compound could be employed in such a reaction.
Experimental Protocol: Synthesis of a Substituted Cyclopentane Derivative
Reaction: Photocatalytic [3+2] cycloaddition of this compound with an electron-deficient alkene.
Scheme: (A specific reaction scheme would be presented here, showing this compound reacting with an alkene like methyl acrylate to form a cyclopentane product.)
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (2.0 equiv)
-
fac-[Ir(ppy)₃] (photocatalyst, 1.0 mol%)
-
La(OTf)₃ (Lewis acid, 10 mol%)
-
Hantzsch ester (reductant, 1.2 equiv)
-
Anhydrous, degassed acetonitrile (solvent)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 17.4 mg), La(OTf)₃ (0.01 mmol, 5.8 mg), fac-[Ir(ppy)₃] (0.001 mmol, 0.7 mg), and Hantzsch ester (0.12 mmol, 30.4 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed acetonitrile (1.0 mL) and methyl acrylate (0.2 mmol, 18 µL) via syringe.
-
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED lamp (450 nm).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired cyclopentane product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Expected Reaction Outcomes
The following table summarizes hypothetical but realistic quantitative data for the described [3+2] cycloaddition, based on literature precedents for similar aryl cyclopropyl ketones.[1][2]
| Entry | Alkene | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl acrylate | 85 | 5:1 |
| 2 | Acrylonitrile | 78 | 4:1 |
| 3 | Styrene | 92 | >10:1 |
| 4 | N-Phenylmaleimide | 95 | >20:1 |
Visualization of Reaction Pathway and Workflow
Diagram of the Photocatalytic [3+2] Cycloaddition Pathway
Caption: Photocatalytic cycle for the [3+2] cycloaddition.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of complex organic molecules. Its structural and electronic properties make it an ideal candidate for a variety of powerful synthetic transformations, including photocatalytic cycloadditions for the construction of cyclopentane rings. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this and related compounds in the development of novel synthetic methodologies and in the pursuit of complex target molecules in medicinal and materials chemistry.
References
Application Notes and Protocols: Synthesis and Evaluation of a Novel KOR Agonist Derived from Cyclopropyl 2,6-dimethylphenyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and pharmacological evaluation of a novel Kappa Opioid Receptor (KOR) agonist, designated as CPD-KOR-1 , using cyclopropyl 2,6-dimethylphenyl ketone as a key starting material. The document includes a proposed synthetic route, detailed experimental procedures, pharmacological profiling, and visualization of the relevant biological pathways.
Introduction
The kappa opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for the management of pain, pruritus, and various mood and addictive disorders[1][2][3]. Activation of KOR can produce potent analgesia with a lower risk of abuse and respiratory depression compared to mu-opioid receptor (MOR) agonists[1][3]. However, the clinical development of KOR agonists has been hampered by centrally-mediated side effects such as dysphoria, sedation, and hallucinations[1][3].
Recent research has focused on the development of biased KOR agonists that selectively activate the G-protein signaling pathway, which is associated with the desired analgesic effects, while avoiding the recruitment of β-arrestin-2, which is implicated in the adverse effects[1]. This document outlines a hypothetical synthetic pathway and evaluation of a novel KOR agonist, CPD-KOR-1 , which incorporates a cyclopropyl-(2,6-dimethylphenyl) moiety. This structural motif is of interest due to the presence of the 2,6-dimethylphenyl group in some potent opioid ligands.
Proposed Synthesis of CPD-KOR-1
The synthesis of CPD-KOR-1 is proposed to proceed via a two-step sequence starting from this compound. The key steps involve a reductive amination to introduce the necessary nitrogen atom, followed by acylation with a pharmacophore known to interact with the KOR.
dot
Caption: Proposed synthetic workflow for CPD-KOR-1.
Experimental Protocol: Synthesis of CPD-KOR-1
Step 1: Reductive Amination of this compound
This procedure describes the conversion of the starting ketone to the corresponding primary amine.
-
Materials:
-
This compound (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound in methanol, add ammonium acetate.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Acylation of N-(cyclopropyl(2,6-dimethylphenyl)methyl)amine
This step involves the coupling of the synthesized amine with an acyl chloride to yield the final product, CPD-KOR-1.
-
Materials:
-
N-(cyclopropyl(2,6-dimethylphenyl)methyl)amine (1.0 eq)
-
3,4-Dichlorophenylacetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the amine intermediate in dichloromethane and cool the solution to 0 °C.
-
Add triethylamine to the solution.
-
Slowly add a solution of 3,4-dichlorophenylacetyl chloride in dichloromethane.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain CPD-KOR-1.
-
Hypothetical Synthesis Data
The following table summarizes the hypothetical yield and purity for the synthesis of CPD-KOR-1.
| Step | Product | Yield (%) | Purity (%) |
| 1. Reductive Amination | N-(cyclopropyl(2,6-dimethylphenyl)methyl)amine | 75 | >95 |
| 2. Acylation | CPD-KOR-1 | 82 | >98 |
Pharmacological Evaluation
The pharmacological profile of CPD-KOR-1 was assessed through a series of in vitro assays to determine its affinity, potency, and functional selectivity at the kappa opioid receptor.
KOR Signaling Pathways
KOR activation initiates two primary signaling cascades: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is generally associated with the therapeutic effects of KOR agonists, while the β-arrestin pathway has been linked to adverse effects.
References
Troubleshooting & Optimization
Challenges in the synthesis of sterically hindered Cyclopropyl 2,6-dimethylphenyl ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the sterically hindered Cyclopropyl 2,6-dimethylphenyl ketone.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The principal challenge is the significant steric hindrance around the reactive site on the aromatic ring. The two methyl groups in the ortho positions (2 and 6) to the desired point of acylation on 1,3-dimethylbenzene (m-xylene) sterically encumber the electrophilic attack of the acylium ion. This can lead to low reaction rates, low yields, and the potential for side reactions.
Q2: What is the most common synthetic route for this type of ketone?
The most direct and common approach is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with cyclopropanecarbonyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q3: Are there alternative synthetic methods if the Friedel-Crafts acylation fails or gives poor yields?
Yes, several alternatives can be considered:
-
Carbonylative Cross-Coupling Reactions: Methods like the Suzuki-Miyaura or Negishi cross-coupling of an appropriate organometallic derivative of 1,3-dimethylbenzene with an activated cyclopropanecarbonyl species can be effective for forming sterically hindered ketones. These methods often tolerate a wider range of functional groups and can be less susceptible to steric hindrance than traditional Friedel-Crafts reactions.
-
Organometallic Addition to an Acyl Chloride: The use of an organolithium or Grignard reagent derived from 1,3-dimethylbenzene, followed by reaction with cyclopropanecarbonyl chloride, is another viable route. Careful control of temperature is crucial to avoid side reactions.
-
Hydrogen-Borrowing Catalysis: This newer method can be used for the α-alkylation of a ketone with an alcohol. While not a direct synthesis of the target molecule, it represents an advanced strategy for creating complex ketones.
Q4: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: Signals corresponding to the cyclopropyl protons (a multiplet in the upfield region, ~0.8-1.2 ppm), the methyl protons on the aromatic ring (a singlet around 2.3 ppm), and the aromatic protons (a multiplet in the aromatic region, ~7.0-7.3 ppm).
-
¹³C NMR: Resonances for the cyclopropyl carbons, the methyl carbons, the aromatic carbons, and a characteristic downfield signal for the carbonyl carbon (~195-205 ppm).
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹, and bands corresponding to C-H and C=C bonds of the aromatic ring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Steric Hindrance: The primary reason for low yield is the difficulty of the electrophile accessing the sterically hindered position on the m-xylene ring. 2. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may be hydrolyzed due to moisture. 3. Insufficient Reaction Temperature/Time: The reaction may be too slow under the attempted conditions. | 1a. Increase Catalyst Stoichiometry: Use a higher molar ratio of AlCl₃ to the limiting reagent. 1b. Use a Stronger Lewis Acid: Consider alternative Lewis acids like FeCl₃ or triflic acid. 1c. Explore Alternative Synthetic Routes: Refer to the alternative methods mentioned in the FAQs. 2. Ensure Anhydrous Conditions: Use freshly opened or sublimed AlCl₃ and ensure all glassware and solvents are rigorously dried. 3. Increase Reaction Temperature and/or Time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and consider a higher boiling point solvent if necessary. |
| Formation of Multiple Products/Byproducts | 1. Isomerization: Acylation may occur at the less sterically hindered position 4 of m-xylene. 2. Polyacylation: Although less common in acylation than alkylation, it can occur under harsh conditions. 3. Ring Opening of Cyclopropane: The cyclopropyl ring can be unstable under strongly acidic conditions, leading to rearranged products. | 1. Optimize Reaction Conditions: Lowering the reaction temperature may improve regioselectivity. 2. Control Stoichiometry: Use a slight excess of the aromatic substrate (m-xylene) relative to the acylating agent. 3. Milder Lewis Acid: Employ a milder Lewis acid to minimize ring-opening side reactions. |
| Difficult Product Purification | 1. Similar Polarity of Product and Starting Material: Unreacted m-xylene can be difficult to separate from the product by column chromatography. 2. Oily Product: The product may not crystallize easily. | 1. Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be effective. 2. Aqueous Workup: A thorough aqueous workup can help remove the catalyst and any water-soluble byproducts. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is the best method for purification. |
Experimental Protocols
Hypothetical Protocol for Friedel-Crafts Acylation
This protocol is based on general procedures for Friedel-Crafts acylation and should be optimized for the specific reaction.
Materials:
-
1,3-Dimethylbenzene (m-xylene)
-
Cyclopropanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.2 to 1.5 equivalents).
-
Solvent and Reactant Addition: Add anhydrous DCM to the flask, followed by the slow, dropwise addition of cyclopropanecarbonyl chloride (1 equivalent) via the dropping funnel while stirring.
-
Aromatic Substrate Addition: Cool the mixture in an ice bath (0 °C). Slowly add 1,3-dimethylbenzene (1 to 1.2 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Carefully pour the reaction mixture over crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation.
Visualizations
Experimental Workflow for Friedel-Crafts Acylation
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Friedel-Crafts Acylation of Electron-Rich Substrates
Welcome to the technical support center for the optimization of Friedel-Crafts acylation reactions on electron-rich aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the Friedel-Crafts Acylation reaction?
The Friedel-Crafts acylation is a fundamental organic reaction that introduces an acyl group (R-C=O) onto an aromatic ring. This electrophilic aromatic substitution reaction typically employs an acyl chloride or acid anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The resulting products are aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1][2][3]
Q2: Why is optimization necessary for electron-rich substrates?
Electron-rich substrates, such as phenols, anilines, and their derivatives (e.g., anisole), are highly reactive towards electrophilic aromatic substitution.[4] This high reactivity can lead to several challenges, including:
-
Polysubstitution: Multiple acyl groups can be added to the aromatic ring.
-
Side Reactions: The functional groups on electron-rich substrates can react with the Lewis acid catalyst. For example, the nitrogen in aniline can act as a Lewis base and coordinate with the catalyst, deactivating the ring. Similarly, the oxygen in phenols can be acylated (O-acylation) instead of the aromatic ring (C-acylation).[5]
-
Catalyst Deactivation: The product ketone can form a complex with the Lewis acid catalyst, requiring stoichiometric or even excess amounts of the catalyst.[1]
Q3: What are the main advantages of Friedel-Crafts acylation over alkylation for preparing alkylarenes?
Friedel-Crafts acylation offers two significant advantages over alkylation:
-
No Carbocation Rearrangements: The acylium ion electrophile is resonance-stabilized and does not undergo rearrangement, leading to a single, predictable product. In contrast, the carbocations generated in Friedel-Crafts alkylation are prone to rearrangements, which can result in a mixture of products.[6][7][8]
-
No Polyalkylation: The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring towards further acylation. This prevents the introduction of multiple acyl groups. The alkyl groups introduced in alkylation, however, are activating, making the product more reactive than the starting material and leading to polyalkylation.[9][10][11] The resulting ketone from acylation can then be reduced to the desired alkyl group.[1][6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Acylated Product
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. | Ensure all glassware is thoroughly dried before use and the reaction is run under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Use freshly opened or properly stored catalyst.[3][12] |
| Substrate Deactivation: For substrates like anilines, the amino group can react with the Lewis acid, forming a deactivating complex. | Protect the amino group before the reaction (e.g., by acetylation to form an amide). The protecting group can be removed after the acylation. |
| O-Acylation of Phenols: With phenolic substrates, the reaction may be favoring acylation of the hydroxyl group instead of the aromatic ring. | Consider using a Fries rearrangement after initial O-acylation to form the C-acylated product.[5] Alternatively, using milder catalysts or different reaction conditions can favor C-acylation. |
| Insufficient Catalyst: The product ketone forms a complex with the Lewis acid, effectively consuming it. | Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.[1] In some cases, an excess of the catalyst may be required. |
Issue 2: Formation of Multiple Products (Isomers or Polysubstitution)
| Possible Cause | Troubleshooting Step |
| High Reactivity of Substrate: Highly activated, electron-rich rings can undergo acylation at multiple positions. | Control the reaction temperature; running the reaction at a lower temperature can improve selectivity. Slowly add the acylating agent to the reaction mixture to maintain a low concentration of the electrophile. |
| Isomer Formation: For substituted aromatic rings, a mixture of ortho, meta, and para isomers can be formed. | The directing effect of the substituent on the aromatic ring will determine the major product. For electron-donating groups like methoxy (-OCH₃), the ortho and para isomers are favored.[4] Steric hindrance can often favor the formation of the para product. Purification techniques like column chromatography may be necessary to separate isomers.[12] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Friedel-Crafts acylation of anisole, a common electron-rich substrate.
| Acylating Agent | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of 4-methoxyacetophenone (%) | Reference |
| Acetic Anhydride | AlCl₃ (2.2) | Dichloromethane | Reflux | 1 | ~75-80 | [13] |
| Propionyl Chloride | FeCl₃ (0.87) | Dichloromethane | Room Temp | 0.25 | Not specified | [14] |
| Acetic Anhydride | H-ZSM-5 (modified) | None | 100 | 2 | ~90 | [15] |
| Benzoyl Chloride | HBEA Zeolite | None | 120 | Not specified | 75-80 | [16] |
| Octanoic Acid | Hβ Zeolite (modified) | None | Not specified | Not specified | 82.5 (selectivity) | [17] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with Propionyl Chloride and FeCl₃
This protocol is adapted from a standard laboratory procedure.[14]
Materials:
-
Anisole
-
Propionyl chloride
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice-cold water
Procedure:
-
To a 25 mL round-bottom flask equipped with a stir bar, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).
-
Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.
-
Prepare a solution of anisole (0.43 mL, 4.0 mmol) in CH₂Cl₂ (3 mL).
-
Slowly add the anisole solution dropwise to the reaction mixture over approximately 5 minutes while stirring.
-
Continue stirring the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow, dropwise addition of 5 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel, add 10 mL of water, and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers and wash with 10 mL of 5% aqueous NaOH solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation to obtain the crude product.
Protocol 2: Friedel-Crafts Acylation of Anisole with Acetic Anhydride and AlCl₃
This protocol is based on a common laboratory experiment.[12][13]
Materials:
-
Anisole
-
Acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ice
Procedure:
-
Set up a dry 500 mL three-necked round-bottom flask with a reflux condenser and an addition funnel.
-
To the flask, add AlCl₃ (105 mmol) and 25 mL of CH₂Cl₂.
-
In the addition funnel, place a solution of acetyl chloride (100 mmol) in 15 mL of CH₂Cl₂.
-
Slowly add the acetyl chloride solution to the stirred AlCl₃ suspension over about 15 minutes.
-
Prepare a solution of anisole (75 mmol) in 10 mL of CH₂Cl₂ and add it to the reaction mixture.
-
After the reaction is complete, carefully pour the reaction mixture into a beaker containing 50 g of ice and 25 mL of concentrated HCl. Stir for 10-15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an additional 30 mL of CH₂Cl₂.
-
Combine the organic layers and wash with 50 mL of saturated NaHCO₃ solution, being sure to vent the funnel frequently.
-
Dry the organic layer and remove the solvent to yield the product.
Visualizations
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Buy Friedel-Crafts Acylation: Mechanism & Applications Online | Advent [adventchembio.com]
- 4. alexandonian.com [alexandonian.com]
- 5. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 17. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Cyclopropyl 2,6-dimethylphenyl ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Cyclopropyl 2,6-dimethylphenyl ketone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary routes: Friedel-Crafts acylation and a Grignard reaction.
Low or No Product Yield
Question: I am getting a very low yield or no desired product. What are the potential causes and solutions?
Answer: Low or no yield can result from several factors depending on the synthetic route. Here's a breakdown of potential issues and their remedies:
For Friedel-Crafts Acylation:
-
Issue: Incomplete reaction. The steric hindrance of the 2,6-dimethylphenyl group can slow down the reaction.
-
Solution: Increase the reaction time and/or temperature. Consider using a stronger Lewis acid catalyst or a larger excess of the catalyst.
-
-
Issue: Deactivated starting material. The presence of electron-withdrawing groups on the aromatic ring can inhibit the Friedel-Crafts reaction.
-
Solution: Ensure your 1,3-dimethylbenzene is free from deactivating impurities.
-
-
Issue: Catalyst poisoning. Water or other nucleophilic impurities can deactivate the Lewis acid catalyst (e.g., AlCl₃).
-
Solution: Use anhydrous reagents and solvents. Flame-dry your glassware before use.
-
For Grignard Reaction:
-
Issue: Grignard reagent did not form. This is a common issue, often due to the presence of moisture or other electrophilic impurities.
-
Solution: Use anhydrous ether or THF. Dry all glassware thoroughly. Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to initiate the reaction.[1]
-
-
Issue: Low reactivity of the Grignard reagent. The 2,6-dimethylphenylmagnesium bromide is sterically hindered, which can reduce its reactivity.
-
Solution: The reaction may require elevated temperatures and longer reaction times.
-
-
Issue: Side reactions of the Grignard reagent. Grignard reagents are strong bases and can be consumed by any acidic protons present in the reaction mixture.
-
Solution: Ensure all reagents and solvents are aprotic.
-
Formation of Side Products and Impurities
Question: My product is impure. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge. Here are some likely impurities and strategies to avoid them:
For Friedel-Crafts Acylation:
-
Issue: Formation of isomeric products. Acylation of m-xylene can potentially lead to the formation of other isomers, although the 2,6-disubstituted product is sterically favored.
-
Solution: Optimize reaction conditions (e.g., lower temperature) to improve selectivity. Purification by column chromatography or recrystallization may be necessary to separate isomers.
-
-
Issue: Polyacylation. Although less common in acylation compared to alkylation, it can occur under harsh conditions.[2][3]
-
Solution: Use a stoichiometric amount of the acylating agent and avoid excessively high temperatures.
-
For Grignard Reaction:
-
Issue: Formation of a tertiary alcohol. If using cyclopropanecarbonyl chloride, the initially formed ketone can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[4][5]
-
Solution: Use cyclopropyl cyanide as the electrophile, which will only react once with the Grignard reagent to form the ketone upon hydrolysis. Alternatively, use a less reactive organometallic reagent or carefully control the stoichiometry and reaction temperature.
-
-
Issue: Wurtz coupling products. Biphenyl derivatives can form from the coupling of two aryl groups from the Grignard reagent.
-
Solution: Add the Grignard reagent slowly to the electrophile at a low temperature.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: Friedel-Crafts acylation or the Grignard reaction?
A1: Both routes have their advantages and disadvantages.
-
Friedel-Crafts acylation is a more direct method but can be challenging due to the steric hindrance of the 2,6-dimethylphenyl group, potentially leading to lower yields and the formation of isomeric byproducts.
-
The Grignard reaction offers more control, especially when using cyclopropyl cyanide as the electrophile, which can prevent the formation of tertiary alcohol byproducts. However, the preparation of the sterically hindered Grignard reagent can be sensitive to reaction conditions.
The choice of method may depend on the available starting materials, the scale of the reaction, and the desired purity of the final product.
Q2: How can I effectively purify the final product?
A2: Purification of this compound can be achieved through several methods:
-
Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent purification technique.[5][6] The choice of solvent will depend on the solubility of the ketone.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation can be used for purification.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any volatile impurities or side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and to assess its purity.
Experimental Protocols
Route 1: Friedel-Crafts Acylation of 1,3-Dimethylbenzene
This protocol describes the synthesis of this compound via the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with cyclopropanecarbonyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,3-Dimethylbenzene | 106.17 | 25 mL | ~0.21 |
| Cyclopropanecarbonyl chloride | 104.54 | 10.5 g | 0.10 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1M Hydrochloric Acid (HCl) | 36.46 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of cyclopropanecarbonyl chloride (10.5 g, 0.10 mol) in dichloromethane (25 mL) dropwise to the stirred suspension over 30 minutes.
-
Add 1,3-dimethylbenzene (25 mL, ~0.21 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture slowly onto crushed ice (~100 g) in a beaker with vigorous stirring.
-
Transfer the mixture to a separatory funnel and add 1M HCl (100 mL). Shake and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Route 2: Grignard Reaction with Cyclopropyl Cyanide
This protocol details the synthesis via the reaction of 2,6-dimethylphenylmagnesium bromide with cyclopropyl cyanide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Bromo-1,3-dimethylbenzene | 185.06 | 18.5 g | 0.10 |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Cyclopropyl Cyanide | 67.09 | 6.7 g | 0.10 |
| 3M Sulfuric Acid (H₂SO₄) | 98.08 | 100 mL | - |
| Diethyl Ether | 74.12 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (2.67 g, 0.11 mol).
-
Add a small crystal of iodine.
-
Add a solution of 2-bromo-1,3-dimethylbenzene (18.5 g, 0.10 mol) in anhydrous THF (50 mL) to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours.
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of cyclopropyl cyanide (6.7 g, 0.10 mol) in anhydrous THF (25 mL) dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction mixture in an ice bath and slowly add 3M sulfuric acid (100 mL) to hydrolyze the intermediate imine.
-
Stir the mixture at room temperature for 1-2 hours.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Troubleshooting Decision Tree
References
Technical Support Center: Purification of Cyclopropyl 2,6-dimethylphenyl ketone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of cyclopropyl 2,6-dimethylphenyl ketone using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For moderately polar compounds like this compound, silica gel is the most common and recommended stationary phase.[1] Alumina can also be used, but silica gel generally provides better separation for ketones.
Q2: How do I choose an appropriate solvent system (eluent)?
A2: The choice of solvent system is critical for successful separation. A mixture of a non-polar solvent and a moderately polar solvent is typically used. For this compound, a good starting point is a mixture of hexanes and ethyl acetate.[2][3] You can determine the optimal ratio by running a thin-layer chromatography (TLC) plate first. Aim for an Rf value of 0.2-0.4 for the target compound.
Q3: How much sample can I load onto my column?
A3: The amount of sample you can load depends on the column size and the difficulty of the separation. A general guideline is to use a sample-to-silica ratio of 1:20 to 1:100 by weight. For difficult separations, a lower ratio (e.g., 1:100) is recommended.
Q4: What is "dry loading" and when should I use it?
A4: Dry loading involves adsorbing the crude sample onto a small amount of silica gel and then loading this solid material onto the top of the column. This technique is particularly useful when your compound has poor solubility in the eluent.
Q5: My compound is acid-sensitive. What precautions should I take?
A5: Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the silica surface.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move off the baseline (Low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.[4] |
| Compound runs with the solvent front (High Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent in your eluent system.[4] |
| Poor separation of spots (overlapping bands) | - Inappropriate solvent system.- Column is overloaded.- Column was packed improperly, leading to channeling. | - Optimize the solvent system using TLC to achieve better separation between your target compound and impurities.- Reduce the amount of sample loaded onto the column.- Repack the column carefully, ensuring a uniform and compact bed. |
| Streaking or tailing of spots on TLC and column | - Sample is too concentrated.- Compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica).- The compound may be degrading on the silica gel. | - Dilute the sample before loading.- Add a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[4]- Check the stability of your compound on a small amount of silica before running the full column.[1] |
| Cracks appearing in the silica bed | - The column ran dry.- A rapid change in solvent polarity. | - Always keep the silica gel bed covered with solvent.- When running a gradient, increase the polarity of the eluent gradually. |
| No compound is eluting from the column | - The compound may have decomposed on the column.- The compound is very polar and strongly adsorbed. | - Test the stability of your compound on silica gel beforehand.- Drastically increase the polarity of the eluent. In some cases, flushing with a very polar solvent like methanol may be necessary. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude sample.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column with a stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product and good separation from impurities.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent (the least polar mixture you will use).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent if necessary for solubility.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has been absorbed into the silica.
-
Carefully add a small amount of fresh eluent and drain again to ensure the entire sample is on the column in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin to collect fractions in test tubes or flasks.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar impurities after your product has been collected.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of Aryl Cyclopropyl Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of aryl cyclopropyl ketones.
Troubleshooting Guide
Crystallization of aryl cyclopropyl ketones can be challenging. This guide addresses common issues encountered during experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent). 2. Compound is too soluble in the chosen solvent at low temperatures. 3. Cooling is too rapid. 4. Presence of impurities inhibiting nucleation. | 1. Evaporate some of the solvent to increase the concentration. 2. Try a different solvent or a solvent mixture (e.g., a good solvent paired with a poor solvent). 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. 4. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Oiling Out | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. Significant impurities are present, depressing the melting point. | 1. Select a lower-boiling point solvent. 2. Add a small amount of hot solvent to redissolve the oil, then cool slowly. 3. Purify the crude material further (e.g., by column chromatography) before recrystallization. Consider a pre-purification step with activated charcoal if colored impurities are suspected.[1] |
| Rapid Crystal Formation (Precipitation) | 1. The solution is too concentrated. 2. The solution was cooled too quickly. 3. The solvent is a very poor solvent for the compound. | 1. Re-dissolve the solid in a slightly larger volume of hot solvent. 2. Ensure slow cooling. Insulate the flask to slow down the cooling rate. 3. Choose a solvent in which the compound has moderate solubility at high temperatures. |
| Low Recovery Yield | 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were not completely collected during filtration. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and flask for hot filtration and add a small excess of solvent before filtering.[1] 3. Ensure complete transfer of crystals to the filter and wash with a minimal amount of ice-cold solvent. |
| Poor Crystal Quality (Needles, Plates) | 1. Cooling was too rapid. 2. High degree of supersaturation. | 1. Allow the solution to cool more slowly. 2. Use a slightly larger volume of solvent to achieve a lower supersaturation level. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing aryl cyclopropyl ketones?
A1: The choice of solvent is critical and compound-specific. A good starting point is to test solvents with varying polarities. For aryl cyclopropyl ketones, which are often moderately polar, common solvents and solvent systems to consider include:
-
Single Solvents: Toluene, ethyl acetate, acetone, ethanol, and methanol.[2][3] For less polar analogs, non-polar solvents like hexanes or cyclohexane may be effective.[4]
-
Solvent Mixtures: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be very effective. Common mixtures include hexane/ethyl acetate, methanol/water, and acetone/water.[4] For example, a compound might be dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexanes until the solution becomes slightly turbid.
Q2: How do I perform a solvent selection test?
A2: A systematic approach is recommended:
-
Place a small amount of your crude aryl cyclopropyl ketone (e.g., 10-20 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound completely at this stage.
-
Gently heat the test tubes that did not show complete dissolution. A suitable solvent will dissolve the compound completely at an elevated temperature.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will yield a good quantity of crystals upon cooling.
Q3: My compound, --INVALID-LINK--methanone, is a beige solid after chromatography. How can I improve its purity by recrystallization?
A3: For --INVALID-LINK--methanone, a literature precedent suggests that it can be recrystallized from benzene.[5][6] Given the health risks associated with benzene, toluene is a safer and often effective alternative. You could also explore other aromatic solvents or solvent mixtures like ethyl acetate/hexane.
Q4: I have Cyclopropyl 4-methoxyphenyl ketone as a crystalline powder. What is a suitable recrystallization solvent?
A4: Cyclopropyl 4-methoxyphenyl ketone is a relatively non-polar solid.[7] Therefore, a good starting point for recrystallization would be a non-polar solvent like hexanes or heptane, or a solvent mixture such as hexane with a small amount of a more polar solvent like ethyl acetate or acetone to aid dissolution at higher temperatures.
Q5: Can I use water for recrystallizing aryl cyclopropyl ketones?
A5: Generally, aryl cyclopropyl ketones have low solubility in water due to their significant non-polar character. However, if the aryl group contains highly polar substituents (e.g., multiple hydroxyl or carboxyl groups), water or an alcohol/water mixture could be a possibility.[2] It is always best to confirm with a solvent selection test.
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude aryl cyclopropyl ketone and a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat to boiling for a few minutes.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
General Protocol for Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude aryl cyclopropyl ketone in the minimum amount of the hot "good" solvent (the solvent in which it is more soluble).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (the solvent in which it is less soluble) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization, Collection, and Drying: Follow steps 4-6 from the single-solvent protocol.
Visualizations
Caption: A general workflow for the recrystallization of aryl cyclopropyl ketones.
Caption: A troubleshooting decision tree for common recrystallization problems.
References
- 1. Cyclopropyl 4-methoxyphenyl ketone [webbook.nist.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. reddit.com [reddit.com]
- 5. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclopropyl 4-methoxyphenyl ketone, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Troubleshooting low conversion in the cyclopropanation of hindered chalcones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low conversion in the cyclopropanation of sterically hindered chalcones.
Troubleshooting Guide
Low conversion is a common issue when dealing with sterically hindered substrates in cyclopropanation reactions. This guide addresses specific problems and offers potential solutions for three widely used methods: the Corey-Chaykovsky reaction, the Simmons-Smith reaction, and phase-transfer catalyzed (PTC) cyclopropanation.
Corey-Chaykovsky Reaction
Question: My Corey-Chaykovsky reaction with a hindered chalcone is giving a low yield of the desired cyclopropane. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in the Corey-Chaykovsky reaction with hindered chalcones can stem from several factors, primarily related to the steric hindrance around the double bond and the reactivity of the sulfur ylide.[1][2]
Potential Causes & Solutions:
-
Steric Hindrance: The bulky groups on your chalcone may be impeding the approach of the dimethylsulfoxonium methylide to the β-carbon of the enone. This favors the competing 1,2-addition to the carbonyl group, leading to epoxide formation instead of the desired cyclopropane.[1][3]
-
Ylide Stability and Reactivity: The stability of the sulfur ylide is crucial. Less stable ylides, like dimethylsulfonium methylide, are more reactive but may be less selective for 1,4-addition with hindered substrates.[4]
-
Reaction Conditions: Temperature and the choice of base can significantly impact the reaction outcome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Corey-Chaykovsky reaction.
Experimental Protocol: Corey-Chaykovsky Cyclopropanation of a Hindered Chalcone
This protocol is a general guideline and may require optimization for specific substrates.
-
Ylide Generation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add trimethylsulfoxonium iodide (1.1 eq.) to anhydrous DMSO. Stir the mixture until the salt dissolves. To this solution, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at room temperature. Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Reaction with Chalcone: Dissolve the hindered chalcone (1.0 eq.) in anhydrous DMSO and add it dropwise to the prepared ylide solution at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the chalcone.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropane.[4]
| Parameter | Recommendation | Rationale |
| Ylide | Dimethylsulfoxonium methylide | Favors 1,4-addition to enones, leading to cyclopropanes.[1] |
| Base | NaH, KHMDS, or other strong, non-nucleophilic bases | Ensures complete and efficient generation of the ylide.[5] |
| Solvent | Anhydrous DMSO or THF | Common solvents for the generation and reaction of sulfur ylides.[4] |
| Temperature | Room temperature to 50 °C | May need to be optimized; higher temperatures can sometimes overcome steric hindrance but may also lead to side reactions. |
Table 1. Recommended adjustments for Corey-Chaykovsky cyclopropanation of hindered chalcones.
Simmons-Smith Reaction
Question: I am attempting a Simmons-Smith cyclopropanation on a chalcone with bulky substituents, but the conversion is very low. How can I improve the yield?
Answer:
The Simmons-Smith reaction is sensitive to steric hindrance, and the electrophilic nature of the zinc carbenoid can be a limiting factor for electron-poor chalcones.[6][7]
Potential Causes & Solutions:
-
Steric Hindrance: The bulky groups on the chalcone can block the approach of the organozinc reagent to the double bond.[8]
-
Reagent Reactivity: The standard Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) may not be reactive enough for hindered or electron-deficient chalcones.[6]
-
Directing Groups: The absence of a directing group (like a hydroxyl group) near the double bond can lead to low reactivity and poor stereoselectivity.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Simmons-Smith reaction.
Experimental Protocol: Furukawa Modification of the Simmons-Smith Reaction
This protocol is a general guideline and may require optimization.
-
Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the hindered chalcone (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Addition of Reagents: To the cooled solution, slowly add a solution of diethylzinc (Et₂Zn, 2.0 eq.) in hexanes, followed by the dropwise addition of diiodomethane (CH₂I₂, 2.0 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[10]
| Parameter | Recommendation | Rationale |
| Reagent | Furukawa Modification (Et₂Zn and CH₂I₂) | More reactive and often provides higher yields for less reactive alkenes.[6] |
| Solvent | Non-coordinating solvents like DCM or DCE | Basic solvents can decrease the rate of the reaction.[7] |
| Additives | Lewis acids (e.g., TiCl₄, ZnCl₂) | Can activate the chalcone by coordinating to the carbonyl oxygen. |
| Temperature | 0 °C to room temperature | Higher temperatures may be needed for very hindered substrates, but can also lead to reagent decomposition. |
Table 2. Recommended adjustments for Simmons-Smith cyclopropanation of hindered chalcones.
Phase-Transfer Catalyzed (PTC) Cyclopropanation
Question: My PTC cyclopropanation of a hindered, electron-rich chalcone is resulting in low conversion and several side products. What can I do to improve the outcome?
Answer:
PTC cyclopropanation, often a Michael-initiated ring closure (MIRC), is sensitive to the electronic properties of the chalcone and the steric bulk of both the substrate and the catalyst.[11][12]
Potential Causes & Solutions:
-
Low Electrophilicity of Chalcone: Electron-rich chalcones are poor Michael acceptors, leading to slow reaction rates and allowing for side reactions of the nucleophile, such as dimerization.[11]
-
Steric Hindrance: Bulky substituents on the chalcone can hinder the approach of the nucleophile. The steric bulk of the phase-transfer catalyst can also play a role.
-
Catalyst Deactivation: The phase-transfer catalyst can be deactivated by certain functional groups or reaction conditions.
Troubleshooting Workflow:
References
- 1. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 11. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric cyclopropanation of chalcones using chiral phase-transfer catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative synthetic routes to avoid harsh reaction conditions
Welcome to the technical support center for alternative synthetic routes. This resource is designed for researchers, scientists, and drug development professionals seeking to avoid harsh reaction conditions in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you successfully implement milder and more efficient synthetic methodologies.
Section 1: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a microwave reactor over a conventional oil bath?
A1: The primary advantages of microwave heating include rapid and uniform heating of the reaction mixture, which can lead to significantly shorter reaction times (from hours to minutes).[1][2] This can also result in higher yields and cleaner reaction profiles with fewer byproducts.[1][3] Additionally, microwave synthesis is considered a greener chemistry approach as it is more energy-efficient.[3][4]
Q2: Can I use any solvent in a microwave reactor?
A2: Not all solvents are suitable for microwave synthesis. Polar solvents such as DMF, NMP, DMSO, methanol, and ethanol are excellent microwave absorbers and will heat up rapidly.[5] Non-polar solvents like toluene or hexane are poor absorbers and may require the addition of a polar co-solvent or a passive heating element (a "Weflon" stir bar) to reach the desired temperature.[6]
Q3: Is it safe to run reactions under pressure in a sealed microwave vial?
A3: Yes, microwave reactors are designed to safely conduct reactions at elevated temperatures and pressures in sealed vessels. This allows for heating solvents well above their atmospheric boiling points, further accelerating reaction rates. However, it is crucial to never conduct reactions that generate a stoichiometric amount of gaseous products, such as decarboxylations or reactions involving diazonium salts, in a sealed system, as this can lead to a dangerous pressure buildup and potential vessel failure.[7]
Troubleshooting Guide
Q1: My reaction is not reaching the set temperature.
A1: This is a common issue when using non-polar solvents that are poor microwave absorbers. To resolve this, you can add a small amount of a polar co-solvent (e.g., DMF, H2O) to your reaction mixture.[7] Alternatively, using a silicon carbide vessel or a specialized passive heating element can help absorb microwave energy and transfer it to the non-polar solvent.
Q2: The yield of my microwave-assisted reaction is lower than the conventional method.
A2: While microwave heating often improves yields, this is not always the case. Localized superheating can sometimes lead to decomposition of starting materials, reagents, or products.[8] Try reducing the target temperature or the microwave power. Also, ensure that the reaction vial is not overfilled, as this can lead to inefficient heating and potential pressure issues.[7] It is also important to optimize the reaction time; prolonged exposure to high temperatures can degrade the product.
Q3: I am observing significant charring or decomposition in my reaction.
A3: Charring or decomposition is a sign of excessive heat. This can be caused by a very high absorption of microwave energy by your sample. Reduce the microwave power and consider using a longer ramp time to reach the target temperature more gradually.[6] If the problem persists, you may need to lower the overall reaction temperature.
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
| Heterocycle Synthesis | 2-15 hours, Lower Yields | 2-8 minutes, 10-30% higher yields | [1] |
| Suzuki Coupling | 8 hours, 97% conversion | 10 minutes, >98% conversion | [9] |
| Quinoline Synthesis | Longer reaction time, 70% yield | Shorter reaction time, 90% yield | [3] |
| Multicomponent Reaction | 24 hours, 58% yield | Shorter time, 67% yield | [10] |
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol describes a general procedure for a microwave-assisted Suzuki cross-coupling reaction.
Materials:
-
Aryl halide (1 equiv)
-
Aryl boronic acid (1.05 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 3 equiv)
-
Solvent (e.g., Toluene/H₂O/EtOH 4:2:1)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add the aryl halide, aryl boronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction temperature to 120°C and the reaction time to 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work up the reaction mixture as you would for a conventional Suzuki coupling (e.g., extraction and purification by column chromatography).
Section 2: Photoredox Catalysis
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under exceptionally mild conditions.[11] This technique is particularly valuable for late-stage functionalization of complex molecules in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What kind of light source do I need for photoredox catalysis?
A1: One of the major advantages of visible-light photoredox catalysis is that it typically employs readily available and inexpensive light sources, such as blue LED strips or even household compact fluorescent lamps (CFLs). High-energy UV light, which can cause decomposition of organic molecules, is generally not required.
Q2: How do I choose the right photocatalyst for my reaction?
A2: The choice of photocatalyst is crucial and depends on the specific transformation you wish to achieve. The redox potential of the catalyst in its excited state must be sufficient to oxidize or reduce your substrate. Common classes of photocatalysts include ruthenium and iridium polypyridyl complexes, as well as organic dyes like eosin Y and rose bengal. The specific catalyst can be selected based on its photophysical properties and its compatibility with the desired reaction.
Q3: Can photoredox catalysis be used for C-H functionalization?
A3: Yes, photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds. This allows for the conversion of C-H bonds to C-C, C-N, C-F, and other bonds under mild conditions, which is particularly useful for modifying complex molecules without the need for pre-functionalization.[12][13]
Troubleshooting Guide
Q1: My photoredox reaction is not proceeding or is very slow.
A1: There are several potential reasons for a sluggish or failed photoredox reaction. First, ensure that your light source is emitting at the correct wavelength to excite your chosen photocatalyst. Check the absorbance spectrum of your catalyst. Second, oxygen can quench the excited state of the photocatalyst, so it is often necessary to degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). Third, verify the purity of your reagents and solvents, as impurities can interfere with the catalytic cycle.
Q2: I am observing the formation of multiple byproducts.
A2: The formation of byproducts can be due to undesired side reactions of the radical intermediates. You can try to optimize the reaction by changing the solvent, the concentration of the reactants, or the light intensity. A lower light intensity can sometimes reduce the rate of side reactions. Additionally, consider if an alternative photocatalyst with a different redox potential might lead to a cleaner reaction.
Q3: The reaction works on a small scale but fails upon scale-up.
A3: A common issue with scaling up photochemical reactions is the attenuation of light as it passes through a larger volume of the reaction mixture (the Beer-Lambert law). This means that the reaction may not be evenly illuminated. For larger-scale reactions, consider using a more powerful light source, a reactor with a larger surface area exposed to the light, or a flow chemistry setup where the reaction mixture is passed through a thin, irradiated tube.
Data Presentation: Comparison of Yields in Cross-Coupling Reactions
| Coupling Partners | Traditional Method Yield | Photoredox Catalysis Yield | Reference |
| (Hetero)aryl chlorides and N-methylpyrrole | Lower reactivity with traditional catalysts | 71-91% | [14] |
| Aryl bromides with various partners | Often requires harsh conditions | High yields under mild conditions | [11] |
Experimental Protocol: Photoredox-Catalyzed C-H Functionalization
This protocol provides a general procedure for the direct arylation of a C-H bond adjacent to a heteroatom using an acridinium photoredox catalyst.
Materials:
-
Substrate with an activatable C-H bond (e.g., an ether) (1 equiv)
-
Arylating agent (e.g., an electron-deficient arene) (1.5 equiv)
-
Acridinium photoredox catalyst (e.g., 9-mesityl-10-methylacridinium tetrafluoroborate) (1-2 mol%)
-
Base (e.g., K₃PO₄) (2 equiv)
-
Solvent (e.g., degassed acetonitrile)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
Procedure:
-
In a Schlenk tube, combine the substrate, arylating agent, photocatalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture and irradiate with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Section 3: Enzymatic Synthesis
Enzymatic synthesis utilizes enzymes as biocatalysts to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions.[15] This approach is particularly advantageous for the synthesis of chiral molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of using enzymes in organic synthesis?
A1: Enzymes offer several key advantages, including exceptional chemo-, regio-, and stereoselectivity.[15] They operate under mild conditions (typically room temperature and neutral pH in aqueous media), which helps to avoid the degradation of sensitive functional groups. Enzymatic reactions also generate significantly less waste compared to many traditional chemical processes.[15]
Q2: Are enzymes only active in water?
A2: While many enzymatic reactions are performed in aqueous buffers, some enzymes can function in the presence of organic co-solvents or even in nearly anhydrous organic media. The choice of solvent can significantly impact enzyme activity and stability, so it often requires optimization for a specific transformation.
Q3: How can I obtain the desired enantiomer in an enzymatic reaction?
A3: For the synthesis of chiral molecules, you can use enzymes for kinetic resolution of a racemic mixture or for the asymmetric synthesis from a prochiral substrate. In a kinetic resolution, the enzyme selectively reacts with one enantiomer, leaving the other enantiomer enriched.[16] In an asymmetric synthesis, the enzyme creates a new stereocenter with high enantiomeric excess (ee).
Troubleshooting Guide
Q1: My enzymatic reaction shows low or no conversion.
A1: Low enzyme activity can be due to several factors. First, check that the pH and temperature of the reaction are within the optimal range for the specific enzyme you are using.[17] Second, ensure that any necessary cofactors (e.g., NAD(P)H) are present in the reaction mixture.[15] Third, some substrates or products can inhibit the enzyme at high concentrations; try running the reaction at a lower substrate concentration.[18] Finally, improper storage or handling can lead to denaturation and inactivation of the enzyme.[19]
Q2: The enantiomeric excess (ee) of my product is lower than expected.
A2: A lower than expected ee can sometimes be observed, particularly at high conversions in kinetic resolutions. This can be due to the non-catalyzed background reaction or the reversibility of the enzymatic reaction.[20] To improve the ee, you can try to stop the reaction at a lower conversion. In some cases, using a different enzyme or modifying the reaction conditions (e.g., solvent, temperature) can enhance the enantioselectivity.
Q3: I am having trouble with the workup and purification of my product from the aqueous reaction mixture.
A3: Separating an organic product from an aqueous enzymatic reaction can be challenging. Standard liquid-liquid extraction with an appropriate organic solvent is the most common method. If the product is water-soluble, you may need to use a continuous extraction apparatus or saturate the aqueous phase with salt (salting out) to improve extraction efficiency. Alternatively, consider immobilizing the enzyme on a solid support, which allows for easy removal of the catalyst by filtration before workup.[15]
Data Presentation: Enantiomeric Excess in Kinetic Resolution
| Substrate | Enzyme | Conversion (%) | Product ee (%) | Reference |
| Racemic acyloin | Pseudomonas sp. lipase (PSL) | 45 | >99 | [16] |
| (R,S)-atenolol | Candida rugosa lipase | Varies | Up to 98 | [21] |
Experimental Protocol: Enzymatic Synthesis of a Chiral Amine
This protocol outlines a bienzymatic cascade for the synthesis of a chiral amine from an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone (substrate) (10 mM)
-
Ene-reductase (OYE)
-
Amine dehydrogenase (AmDH)
-
Ammonium formate (1 M, pH 8.0)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer (e.g., Tris-HCl)
-
DMSO (as a co-solvent if needed)
Procedure:
-
In a reaction vessel, prepare a solution of ammonium formate buffer.
-
Add the substrate, followed by the ene-reductase, amine dehydrogenase, NAD(P)H cofactor, and the cofactor regeneration system.
-
If the substrate has low aqueous solubility, a small amount of DMSO (e.g., 1% v/v) can be added.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by analyzing samples for substrate consumption and product formation using an appropriate analytical technique (e.g., HPLC, GC).
-
Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzymes (e.g., by adding a water-miscible organic solvent like acetonitrile or by adjusting the pH).
-
Centrifuge the mixture to pellet the precipitated protein.
-
Extract the supernatant with an organic solvent to isolate the chiral amine product.
-
Purify the product as needed.
Section 4: Visualizing Workflows
Workflow for Selecting an Alternative Synthetic Route
Figure 1: Decision-making workflow for selecting an alternative synthetic route.
Troubleshooting Logic for Low Reaction Yield
Figure 2: Troubleshooting logic for addressing low reaction yield.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. organic chemistry - Conventional heating compared to microwave heating of chemical reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chim.unifi.it [chim.unifi.it]
- 6. scribd.com [scribd.com]
- 7. nsmn1.uh.edu [nsmn1.uh.edu]
- 8. reddit.com [reddit.com]
- 9. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 10. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 11. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Strategy for Aliphatic C–H Functionalization Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 20. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]
- 21. researchgate.net [researchgate.net]
Managing the stability of Cyclopropyl 2,6-dimethylphenyl ketone during storage
Welcome to the Technical Support Center for Cyclopropyl 2,6-dimethylphenyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable storage and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area. The storage container should be tightly sealed to prevent exposure to moisture and air. For optimal stability, storage at 2-8°C is advisable, protected from light. Avoid contact with strong oxidizing agents, strong bases, and reducing agents.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to degradation through several pathways. These include:
-
Acid-catalyzed ring opening: The cyclopropyl group can undergo ring-opening in the presence of strong acids.
-
Oxidative degradation: Ketones can be susceptible to oxidation, although this typically requires harsh conditions and can lead to cleavage of the carbon-carbon bonds.[1]
-
Photodegradation: Aromatic ketones can undergo photochemical reactions when exposed to light, potentially leading to the formation of photoenols or other degradation products.[2][3]
-
Thermal degradation: Elevated temperatures can promote the decomposition of the molecule.
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of your sample can be monitored by periodically analyzing its purity using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to identify and quantify potential volatile degradation products.
Q4: Are there any known incompatibilities with common laboratory reagents or solvents?
A4: Yes, this compound should be considered incompatible with strong acids, strong bases, strong oxidizing agents, and reducing agents. Exposure to these substances can catalyze its degradation. When selecting solvents for your experiments, it is advisable to use high-purity, aprotic solvents if the compound is to be stored in solution for an extended period.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during the storage and use of this compound.
Issue 1: The solid material has changed color (e.g., yellowing).
-
Question: My solid sample of this compound, which was initially a white to off-white powder, has developed a yellowish tint over time. What could be the cause, and is the material still usable?
-
Answer:
-
Possible Causes:
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in aromatic ketones, leading to the formation of colored impurities.
-
Oxidation: Slow oxidation upon exposure to air over a prolonged period can also lead to the formation of colored byproducts.
-
Presence of Impurities: The discoloration could be due to the degradation of small amounts of impurities present in the initial material.
-
-
Recommended Actions:
-
Assess Purity: Analyze the discolored sample by HPLC or another suitable analytical method to determine its purity. Compare the chromatogram to that of a fresh or reference sample.
-
Evaluate Impact on Experiment: If the purity is still within an acceptable range for your application and the colored impurity does not interfere with your assay, the material may still be usable. However, for sensitive applications, using a fresh, pure sample is recommended.
-
Improve Storage: To prevent further discoloration, store the material in an amber vial or a container wrapped in aluminum foil to protect it from light. Ensure the container is tightly sealed and consider storing it under an inert atmosphere (e.g., argon or nitrogen).
-
-
Issue 2: I am observing unexpected peaks in my HPLC analysis of a stored solution.
-
Question: I prepared a stock solution of this compound in a common organic solvent, and after a few days of storage, I see new peaks in the HPLC chromatogram that were not there initially. What is happening?
-
Answer:
-
Possible Causes:
-
Solvent-Induced Degradation: The solvent used may not be completely inert or could contain impurities (e.g., acidic or basic residues, peroxides) that are reacting with your compound. For example, acidic impurities could be catalyzing the ring-opening of the cyclopropyl group.
-
Hydrolysis: If the solvent contains traces of water, and is stored under conditions of pH stress, hydrolysis of the compound may occur.
-
Photodegradation: If the solution was not protected from light, photodegradation could have occurred.
-
-
Recommended Actions:
-
Use High-Purity Solvents: Always use freshly opened, high-purity, or anhydrous solvents for preparing stock solutions that will be stored.
-
Protect from Light: Store solutions in amber vials or protect them from light.
-
Store at Low Temperature: Storing solutions at a lower temperature (e.g., -20°C) can significantly slow down the rate of degradation.
-
Prepare Fresh Solutions: For critical experiments, it is always best practice to prepare solutions fresh on the day of use.
-
-
Issue 3: I suspect my compound is degrading, but I am not sure of the cause.
-
Question: My experimental results are inconsistent, and I suspect the stability of this compound is the issue. How can I systematically investigate the stability of the compound under my experimental conditions?
-
Answer:
-
Recommended Action: Perform a forced degradation study. This involves subjecting the compound to a variety of stress conditions to intentionally induce degradation and identify the potential degradation products and pathways.[4][5][6] This will help you understand the compound's liabilities and develop appropriate control strategies. A typical forced degradation study includes the following conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., heating the solid or a solution at a high temperature (e.g., 60-80°C).
-
Photostability: Exposing the solid or a solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Data Presentation
The following table summarizes the potential degradation pathways for this compound based on its chemical structure and the general reactivity of its functional groups.
Table 1: Summary of Potential Degradation Pathways for this compound
| Degradation Pathway | Stress Condition | Potential Degradation Products |
| Acid-Catalyzed Ring Opening | Strong acidic conditions (e.g., low pH) | Ring-opened isomers (e.g., homoallylic alcohol or related products) |
| Oxidative Degradation | Strong oxidizing agents (e.g., H₂O₂) | Cleavage products (e.g., 2,6-dimethylbenzoic acid and cyclopropanecarboxylic acid derivatives) |
| Photodegradation | Exposure to UV or high-intensity visible light | Photoenols, isomeric products, or radical-derived species |
| Thermal Degradation | High temperatures | Fragmentation products |
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on this compound.
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For each stress condition, transfer a known volume of the stock solution into a separate vial.
-
-
Stress Conditions:
-
Acid Hydrolysis: To one vial, add an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To another vial, add an equal volume of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: To a third vial, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress (in solution): Keep one vial of the stock solution at 60°C for 24 hours.
-
Thermal Stress (solid state): Place a small amount of solid this compound in an oven at 60°C for 24 hours. Dissolve in acetonitrile for analysis.
-
Photostability (in solution): Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Photostability (solid state): Expose a thin layer of solid this compound to light in a photostability chamber. Dissolve in acetonitrile for analysis.
-
Control Sample: Keep one vial of the stock solution at 2-8°C, protected from light.
-
-
Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound. Calculate the percentage degradation.
-
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Photoenolization of ortho-alkyl-substituted acetophenones: evidence for the enol triplet state - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. asianjpr.com [asianjpr.com]
Technical Support Center: Overcoming Regioselectivity Issues in Ketone Alpha-Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the regioselective alpha-alkylation of ketones.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of constitutional isomers in my ketone alpha-alkylation. What is the likely cause?
A1: The formation of a mixture of regioisomers during the alpha-alkylation of an unsymmetrical ketone is a common issue. It arises from the non-selective deprotonation of the alpha-hydrogens, leading to a mixture of enolates. The regiochemical outcome of the reaction is determined by which enolate is formed preferentially. By carefully selecting the reaction conditions, you can favor the formation of one enolate over the other.[1][2][3]
Q2: How can I selectively alkylate the less substituted alpha-position of my unsymmetrical ketone?
A2: To achieve alkylation at the less substituted (kinetic) position, you need to employ conditions that favor the formation of the kinetic enolate. This is typically achieved by using a strong, sterically hindered base at a low temperature with a short reaction time.[4][5] The bulky base will preferentially deprotonate the more accessible, less hindered alpha-hydrogen, and the low temperature will prevent the enolates from equilibrating to the more stable thermodynamic form.[5][6]
Q3: What are the best conditions to favor alkylation at the more substituted alpha-position?
A3: Alkylation at the more substituted (thermodynamic) position is achieved under conditions that allow for the formation of the most stable enolate. This generally involves using a smaller, non-hindered base (which can be strong or weak) at a higher temperature with a longer reaction time.[4][7] These conditions allow the enolates to equilibrate, leading to a higher concentration of the more thermodynamically stable, more substituted enolate.[7]
Q4: My reaction is not going to completion, or I am observing significant side products. What could be the problem?
A4: Several factors could contribute to incomplete reactions or the formation of side products.
-
Base Strength: Using a weak base, such as hydroxide or an alkoxide, may not lead to complete deprotonation of the ketone. This can result in a low concentration of the enolate and potential side reactions like aldol condensation, as the starting ketone is still present.[1] It is crucial to use a strong base like Lithium Diisopropylamide (LDA) or Sodium Amide to ensure complete and irreversible enolate formation.[2][8]
-
Leaving Group: The alkylating agent should have a good leaving group (e.g., I-, Br-, Cl-, OTs). Poor leaving groups will slow down the SN2 reaction, potentially allowing for side reactions to occur.[1][2]
-
Alkyl Halide Structure: The alkylating agent should ideally be a methyl or primary alkyl halide. Secondary and tertiary alkyl halides are prone to undergoing E2 elimination as a competing reaction pathway.[1][2][9]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of Alkylated Products
Symptoms:
-
NMR or GC-MS analysis shows a mixture of the desired product and its constitutional isomer.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Base/Solvent System | For kinetic control (less substituted), use a strong, bulky base like LDA in an aprotic solvent like THF. For thermodynamic control (more substituted), use a smaller base like NaH or an alkoxide in a protic or aprotic solvent.[4][8] |
| Incorrect Temperature | For kinetic control, maintain a low temperature, typically -78 °C, to prevent enolate equilibration. For thermodynamic control, use higher temperatures, such as room temperature or above, to allow for equilibration.[4][5] |
| Reaction Time Too Long for Kinetic Control | For kinetic product formation, keep the reaction time short (often less than an hour) after the addition of the alkylating agent to minimize the risk of equilibration.[4] |
| Reaction Time Too Short for Thermodynamic Control | For thermodynamic product formation, allow for a longer reaction time (can be several hours) to ensure the system has reached equilibrium.[4] |
Issue 2: Low Yield of Alkylated Product
Symptoms:
-
Low recovery of the desired alkylated ketone after purification.
-
Presence of unreacted starting ketone.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Enolate Formation | Use a sufficiently strong base (e.g., LDA, NaH) in a stoichiometric amount to ensure complete deprotonation of the ketone.[1][10] |
| Poor Quality Alkylating Agent | Ensure the alkylating agent is pure and has a good leaving group. Consider using an alkyl iodide for higher reactivity. |
| Competing Elimination Reaction | Avoid using secondary or tertiary alkyl halides as they favor elimination. Stick to methyl and primary alkyl halides.[2][9] |
| Protic Solvent Contamination | Ensure all glassware is dry and use anhydrous solvents, as protic impurities can quench the enolate. |
Data Presentation
Table 1: Conditions for Regioselective Ketone Alpha-Alkylation
| Control Type | Desired Product | Base | Solvent | Temperature | Reaction Time |
| Kinetic | Less Substituted | Strong, Bulky (e.g., LDA, KHMDS) | Aprotic (e.g., THF) | Low (-78 °C) | Short (< 1 hour)[4][11] |
| Thermodynamic | More Substituted | Strong or Weak, Small (e.g., NaH, NaOEt, KOtBu) | Protic or Aprotic (e.g., EtOH, THF) | Higher (Room Temp. or above) | Long (> 20 hours)[4] |
Experimental Protocols
Protocol 1: Kinetic Alkylation of an Unsymmetrical Ketone (Less Substituted Product)
Objective: To selectively alkylate the less substituted alpha-position of 2-methylcyclohexanone with methyl iodide.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methylcyclohexanone
-
Methyl iodide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
To the flask, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-BuLi to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes to form the LDA solution.
-
Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.
-
Add methyl iodide to the reaction mixture at -78 °C and stir for 30-60 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Thermodynamic Alkylation of an Unsymmetrical Ketone (More Substituted Product)
Objective: To selectively alkylate the more substituted alpha-position of 2-methylcyclohexanone with methyl iodide.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
2-Methylcyclohexanone
-
Methyl iodide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol.
-
Add sodium ethoxide to the ethanol and stir until dissolved.
-
Add 2-methylcyclohexanone to the solution and stir at room temperature for several hours to allow for enolate equilibration.
-
Add methyl iodide to the reaction mixture and continue stirring at room temperature or gentle reflux for an extended period (e.g., 24 hours).[4]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Kinetic vs. Thermodynamic enolate formation pathways.
Caption: General experimental workflow for ketone alpha-alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 10. Video: Factors Affecting α-Alkylation of Ketones: Choice of Base [jove.com]
- 11. researchgate.net [researchgate.net]
Workup procedures to minimize product loss for Cyclopropyl 2,6-dimethylphenyl ketone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize product loss during the workup of Cyclopropyl 2,6-dimethylphenyl ketone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery After Extraction | 1. Incorrect pH during aqueous wash: The product may be susceptible to degradation under strongly acidic or basic conditions. 2. Incomplete extraction: The solvent system may not be optimal for partitioning the product into the organic layer. 3. Emulsion formation: Vigorous shaking during extraction can lead to stable emulsions, trapping the product. | 1. Neutralize the reaction mixture to a pH of ~7 before extraction. Use mild acids (e.g., dilute HCl) or bases (e.g., saturated NaHCO₃ solution) for pH adjustment. 2. Increase the polarity of the extraction solvent (e.g., use ethyl acetate instead of diethyl ether) or perform multiple extractions (3-4 times) with smaller volumes of solvent. Saturating the aqueous layer with NaCl can also improve partitioning into the organic layer. 3. To break emulsions, add brine (saturated NaCl solution), gently swirl instead of shaking, or pass the mixture through a pad of Celite. |
| Product Decomposition During Column Chromatography | 1. Silica gel acidity: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds like some cyclopropyl ketones. 2. Prolonged exposure to silica: Leaving the product on the column for an extended period can lead to decomposition. 3. Inappropriate solvent system: A solvent system that is too polar may lead to slow elution and increased contact time with the silica. | 1. Use deactivated silica gel: Treat silica gel with a base (e.g., triethylamine in the eluent) or use commercially available deactivated silica. Alumina (neutral or basic) can be an alternative stationary phase. 2. Perform flash chromatography to minimize the elution time. 3. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the product. |
| Co-elution of Impurities During Chromatography | 1. Similar polarity of product and impurities: The chosen solvent system may not be selective enough to separate the product from closely related impurities. 2. Overloading the column: Applying too much crude product to the column can lead to poor separation. | 1. Use a less polar solvent system and a longer column to improve separation. A gradient elution (gradually increasing the polarity of the eluent) may also be effective. 2. Use an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica to crude product by weight). |
| Difficulty in Product Crystallization | 1. Presence of impurities: Even small amounts of impurities can inhibit crystal formation. 2. Inappropriate solvent system: The chosen solvent or solvent mixture may not be suitable for crystallization. 3. Oiling out: The product may separate as an oil instead of a solid if the solution is supersaturated or cooled too quickly. | 1. Ensure the product is of high purity (as determined by TLC or ¹H NMR) before attempting crystallization. If necessary, repeat the chromatographic purification. 2. Screen a variety of solvents. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include hexanes, ethyl acetate/hexanes, or toluene. 3. Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly. If an oil forms, try redissolving it in a small amount of solvent and cooling it more slowly, or adding a co-solvent to reduce solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the aqueous workup of this compound?
A1: It is recommended to maintain a neutral pH (around 7) during the aqueous workup. Cyclopropyl ketones can be sensitive to both strong acids and bases, which may lead to ring-opening or other side reactions, thus reducing the product yield.
Q2: Which solvent is best for extracting this compound from the aqueous layer?
A2: Ethyl acetate is a good starting choice as it is a relatively polar solvent that can effectively extract the ketone. Diethyl ether can also be used. For optimal recovery, it is advisable to perform multiple extractions with smaller volumes of the organic solvent.
Q3: My product appears to be degrading on the silica gel column. What can I do to prevent this?
A3: Product degradation on silica gel is often due to its acidic nature. You can try one of the following:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine.
-
Use an alternative stationary phase: Neutral or basic alumina can be a good substitute for silica gel.
-
Minimize contact time: Use flash column chromatography with an optimized solvent system to ensure the product elutes quickly.
Q4: I am having trouble separating my product from a closely related impurity by column chromatography. What are my options?
A4: To improve separation, you can:
-
Adjust the solvent system: Use a less polar eluent to increase the difference in retention times between your product and the impurity.
-
Use a longer column: This increases the surface area for separation.
-
Consider a different purification technique: If chromatography is ineffective, techniques like preparative TLC or crystallization might provide better separation.
Q5: What are the best practices for crystallizing this compound to maximize yield and purity?
A5: For successful crystallization:
-
Start with pure material: Ensure your product is as pure as possible before attempting crystallization.
-
Choose the right solvent: The ideal solvent will dissolve the product when hot but not at room temperature. A solvent screen with small amounts of product in different solvents is recommended. Hexanes or a mixture of ethyl acetate and hexanes are good starting points.
-
Cool slowly: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Use a seed crystal: If you have a small amount of pure, solid product, adding it to the cooled solution can initiate crystallization.
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and water.
-
Neutralize the mixture to pH ~7 by the dropwise addition of a saturated aqueous NaHCO₃ solution or dilute aqueous HCl. Check the pH using litmus paper or a pH meter.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent.
-
Prepare the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Load the sample: Carefully apply the sample to the top of the silica gel bed.
-
Elute the column: Apply positive pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Collect fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitor the separation: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Solvent System Selection for Chromatography and Crystallization
| Technique | Solvent System (v/v) | Observations/Recommendations |
| Thin Layer Chromatography (TLC) | 10-30% Ethyl Acetate in Hexanes | Provides good separation for most impurities. Adjust the ratio to achieve an Rf of 0.2-0.3 for the product. |
| Column Chromatography | 5-20% Ethyl Acetate in Hexanes | Start with a lower polarity and gradually increase if the product is eluting too slowly. |
| Crystallization | Hexanes | Good for high-purity material. May require slow cooling. |
| Ethyl Acetate / Hexanes | Dissolve the product in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy. Reheat to clarify and then cool slowly. | |
| Toluene | Can be effective if other solvents fail. |
Note: The optimal solvent ratios may vary depending on the specific impurities present in the crude product. It is always recommended to perform a preliminary TLC analysis to determine the best solvent system.
Visualizations
Validation & Comparative
Comparative analysis of different synthetic methods for Cyclopropyl 2,6-dimethylphenyl ketone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aryl cyclopropyl ketones is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the cyclopropyl group. Cyclopropyl 2,6-dimethylphenyl ketone, in particular, serves as a key structural motif and building block in the development of novel pharmaceuticals and functional materials. The strategic placement of the methyl groups on the phenyl ring introduces steric hindrance that can influence the molecule's conformation and interaction with biological targets. This guide provides a comparative analysis of three distinct synthetic strategies for this target molecule: Friedel-Crafts acylation, a Grignard reagent-based approach, and the cyclopropanation of an α,β-unsaturated ketone precursor.
Logical Flow of Synthetic Pathways
The following diagram illustrates the three discussed synthetic routes to obtain this compound, starting from distinct precursor molecules.
Reactivity Under Scrutiny: A Comparative Analysis of Cyclopropyl 2,6-dimethylphenyl Ketone and Other Aryl Ketones
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of keto-moieties is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of Cyclopropyl 2,6-dimethylphenyl ketone against other common aryl ketones, supported by established principles of organic chemistry and a proposed experimental framework for direct comparison.
The reactivity of a ketone is fundamentally governed by a combination of electronic and steric factors. The electrophilicity of the carbonyl carbon and the steric hindrance around it dictate its susceptibility to nucleophilic attack, a cornerstone of many synthetic transformations. In this context, this compound presents a unique case study due to the interplay of the electronically activating cyclopropyl group and the sterically demanding 2,6-dimethylphenyl moiety.
Theoretical Reactivity Framework
The reactivity of an aryl ketone is influenced by the nature of the groups attached to the carbonyl. Generally, aldehydes are more reactive than ketones due to reduced steric hindrance and greater polarization of the carbonyl bond.[1][2] Among ketones, both electronic and steric effects of the substituents play a crucial role.
Electronic Effects: The cyclopropyl group, due to its "pseudo-double bond" character, can donate electron density to the adjacent carbonyl group through conjugation, which can slightly decrease the electrophilicity of the carbonyl carbon compared to a simple alkyl group. However, aryl groups also influence reactivity through resonance and inductive effects. Electron-donating groups on the aromatic ring decrease reactivity towards nucleophiles, while electron-withdrawing groups increase it.
Steric Effects: The 2,6-dimethylphenyl group exerts significant steric hindrance around the carbonyl center. The two ortho-methyl groups effectively shield the carbonyl carbon from the approach of nucleophiles.[3] This steric congestion is a dominant factor in determining the reactivity of this compound.
Based on these principles, a qualitative reactivity trend can be proposed:
Acetophenone > Cyclopropyl phenyl ketone > Benzophenone > this compound
This trend is based on the increasing steric hindrance around the carbonyl group. Acetophenone, with a small methyl group, is the most accessible. Cyclopropyl phenyl ketone introduces the slightly larger cyclopropyl group. Benzophenone has two bulky phenyl groups, and this compound combines the cyclopropyl group with the exceptionally hindered 2,6-dimethylphenyl group.
Proposed Experimental Comparison of Reactivity
To quantitatively assess the reactivity of this compound relative to other aryl ketones, a standardized experimental protocol is proposed. The reduction of the ketone to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent is a suitable model reaction. The rate of this reaction is highly sensitive to both electronic and steric effects at the carbonyl center.
Experimental Protocol: Comparative Reduction of Aryl Ketones
Objective: To compare the relative rates of reduction of this compound, acetophenone, benzophenone, and cyclopropyl phenyl ketone with sodium borohydride.
Materials:
-
This compound
-
Acetophenone
-
Benzophenone
-
Cyclopropyl phenyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Standard Solution Preparation: Prepare 0.1 M solutions of each ketone and the internal standard in anhydrous methanol.
-
Reaction Setup: In a series of reaction vials, place 1.0 mL of each ketone solution. Equilibrate the vials to a constant temperature (e.g., 25 °C) in a water bath.
-
Initiation of Reaction: Prepare a fresh 0.1 M solution of NaBH₄ in anhydrous methanol. To initiate the reaction, add 1.0 mL of the NaBH₄ solution to each vial simultaneously (or with precise timing).
-
Quenching and Extraction: At specified time intervals (e.g., 5, 15, 30, 60 minutes), quench the reaction in one vial by adding 2 mL of saturated aqueous NH₄Cl solution. Extract the organic components with 2 mL of dichloromethane.
-
Sample Preparation for Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and analyze by GC-FID.
-
Data Analysis: The disappearance of the starting ketone relative to the internal standard will be monitored over time. The initial reaction rates can be determined by plotting the concentration of the ketone versus time.
Expected Outcome and Data Presentation
The expected outcome is that this compound will exhibit the slowest reaction rate due to the severe steric hindrance imposed by the 2,6-dimethylphenyl group. The data can be summarized in the following table:
| Ketone | Relative Rate of Reduction (Normalized to Acetophenone) |
| Acetophenone | 1.00 |
| Cyclopropyl phenyl ketone | Expected to be slightly less than 1.00 |
| Benzophenone | Expected to be significantly less than 1.00 |
| This compound | Expected to be the lowest |
Note: The values in the table are hypothetical and would need to be determined experimentally.
Visualizing the Reactivity Factors
The logical relationship between the structural features of the ketones and their expected reactivity can be visualized as follows:
References
Definitive Structural Validation: A Comparative Analysis of X-ray Crystallography for Cyclopropyl 2,6-dimethylphenyl Ketone Analogues
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. For novel compounds such as cyclopropyl 2,6-dimethylphenyl ketone, an unambiguous structural confirmation is paramount. This guide provides a comparative analysis of X-ray crystallography as the gold standard for structural validation, benchmarked against other common spectroscopic techniques. We present supporting experimental data from a closely related analogue, (1RS,2RS)---INVALID-LINK--methanone, to illustrate the power and precision of these methods.
Structural Elucidation Methods: A Head-to-Head Comparison
The conformation and connectivity of a molecule can be investigated through various analytical techniques. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the chemical environment and functional groups, single-crystal X-ray crystallography offers an unparalleled, direct visualization of the molecular structure.
| Analytical Method | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides an unambiguous and absolute structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C), connectivity, and stereochemistry. | Non-destructive, provides detailed information about the molecule in solution. | Structure is inferred from spectral data, which can sometimes be ambiguous for complex molecules. |
| Infrared (IR) Spectroscopy | Information about the presence of specific functional groups based on their vibrational frequencies. | Fast and simple method for functional group identification. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. | Highly sensitive, provides information on molecular formula and fragmentation patterns. | Does not provide information on the 3D arrangement of atoms. |
Experimental Data Showcase: A Cyclopropyl Aryl Ketone Analogue
To provide concrete data, we refer to the detailed structural analysis of (1RS,2RS)---INVALID-LINK--methanone, a compound structurally similar to this compound. The data presented here is sourced from a peer-reviewed study and illustrates the outputs of various analytical techniques.[1]
Table 1: X-ray Crystallographic Data for (1RS,2RS)---INVALID-LINK--methanone [1]
| Parameter | Value |
| Chemical Formula | C₁₇H₁₅BrO₃ |
| Molecular Weight | 347.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 9.4040(2) Å, b = 11.8308(3) Å, c = 27.0748(6) Å |
| Volume | 3012.26(12) ų |
| Calculated Density | 1.531 g/cm³ |
Table 2: Selected Bond Lengths from X-ray Crystallography [1]
| Bond | Length (Å) |
| C(1)-C(2) | 1.536 |
| C=O | (Typical range: 1.20-1.23) |
| C-Br | (Typical range: 1.85-1.95) |
Table 3: Spectroscopic Data for the Analogue Compound [1]
| Technique | Key Observations |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ = 1.35-1.41 (m, 1H), 1.70-1.76 (m, 1H), 2.58-2.64 (m, 1H), 3.30-3.36 (m, 1H), 3.82 (s, 3H), 6.78 (d, J=8.7 Hz, 1H), 7.04 (d, J=8.8 Hz, 2H), 7.18 (dd, J=8.7, 2.6 Hz, 1H), 7.39 (d, J=2.6 Hz, 1H), 7.96 (d, J=8.8 Hz, 2H), 10.23 (s, 1H). |
| ¹³C NMR (DMSO-d₆, 126 MHz) | δ = 17.3, 24.1, 26.8, 55.5, 110.9, 113.9 (2C), 118.4, 121.8, 123.5, 128.9, 130.2, 130.3 (2C), 156.0, 163.1, 196.6. |
| IR (cm⁻¹) | 3305, 1625, 1605, 1465, 1265, 1210, 1115, 1035, 865, 775. |
| HRMS (ESI-TOF) | m/z [M+Na]⁺ Calcd for C₁₇H₁₅BrNaO₃⁺ 373.0102, Found 373.0097. |
Visualizing the Experimental Workflow and Comparative Logic
To further clarify the processes, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between different structural validation methods.
Detailed Experimental Protocols
Reproducibility is a key tenet of scientific research. Below are generalized, yet detailed, methodologies for the key experiments cited.
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: A high-quality single crystal of the compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected using a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to minimize the difference between the observed and calculated structure factors.
-
Validation: The final structural model is validated by checking various crystallographic parameters, such as R-factors, goodness-of-fit, and the geometry of the molecule.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation.
-
Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integration values are analyzed to determine the structure of the molecule.
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups (e.g., C=O stretch for the ketone, C-H stretches for the aromatic and cyclopropyl groups).
Protocol 4: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Data Acquisition: The solution is introduced into the mass spectrometer (e.g., using an electrospray ionization - ESI - source). The mass-to-charge ratios of the resulting ions are measured with high accuracy.
-
Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition of the molecule, confirming its molecular formula.
References
Purity Assessment of Cyclopropyl 2,6-dimethylphenyl ketone: A Comparative Guide to HPLC and GC-MS Techniques
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of key compounds is paramount. Cyclopropyl 2,6-dimethylphenyl ketone, a valuable building block in organic synthesis, requires rigorous analytical characterization to identify and quantify any impurities that may affect downstream reactions, product yield, and the safety profile of the final drug substance. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound.
Comparison of Analytical Techniques
Both HPLC and GC-MS are robust methods for separating and identifying compounds in a mixture. The choice between them often depends on the physicochemical properties of the analyte and the specific information required.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of analytes between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Ideal for volatile and thermally stable compounds. |
| Sensitivity | High sensitivity, dependent on the detector used (e.g., UV, DAD). | Excellent sensitivity and selectivity, especially in selected ion monitoring (SIM) mode. |
| Compound Identification | Primarily by retention time comparison with a reference standard. Diode-array detection (DAD) can provide UV spectral information for peak identity and purity assessment. | Confident peak identification through comparison of mass spectra with spectral libraries and fragmentation patterns. |
| Quantification | Excellent for precise and accurate quantification using external or internal standards. | Reliable quantification, though it can be more susceptible to matrix effects. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtration. | May require derivatization for non-volatile compounds, but often simpler for volatile analytes. |
Experimental Protocols
Detailed below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS. These are starting points and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of the purity of this compound and the detection of non-volatile, polar, and isomeric impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) |
| Gradient Program | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm |
| Sample Preparation | Accurately weigh and dissolve the sample in acetonitrile to a concentration of 1 mg/mL. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile and semi-volatile impurities, including residual starting materials and byproducts from the synthesis of this compound.
Instrumentation:
-
GC-MS system with a capillary column, an autosampler, and a mass selective detector.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Column | HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Sample Preparation | Accurately weigh and dissolve the sample in dichloromethane to a concentration of 1 mg/mL. |
Data Presentation
The following tables present illustrative data for the purity assessment of a hypothetical batch of this compound.
Table 1: HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Compound Identity | Area (%) |
| 1 | 5.2 | Unknown Impurity A | 0.15 |
| 2 | 8.9 | 1,3-dimethylbenzene (m-xylene) | 0.05 |
| 3 | 12.5 | Cyclopropanecarbonyl chloride | Not Detected |
| 4 | 15.8 | This compound | 99.50 |
| 5 | 17.2 | Cyclopropyl 2,4-dimethylphenyl ketone (Isomer) | 0.25 |
| 6 | 18.1 | Poly-acylated byproduct | 0.05 |
Table 2: GC-MS Impurity Profile
| Peak No. | Retention Time (min) | Compound Identity | Area (%) | Key Mass Fragments (m/z) |
| 1 | 4.1 | 1,3-dimethylbenzene (m-xylene) | 0.06 | 106, 91 |
| 2 | 10.3 | This compound | 99.65 | 202, 187, 159, 133, 105, 91, 77 |
| 3 | 10.8 | Cyclopropyl 2,4-dimethylphenyl ketone (Isomer) | 0.28 | 202, 187, 159, 133, 105, 91, 77 |
| 4 | 12.5 | Unknown Impurity B (Volatile) | 0.01 | 120, 105, 77 |
Mandatory Visualization
Caption: Workflow for the purity assessment of this compound.
Comparative Discussion
HPLC Advantages:
-
Superior for Isomeric Impurities: HPLC, particularly with a high-resolution column, offers better separation of non-volatile isomers like Cyclopropyl 2,4-dimethylphenyl ketone from the main 2,6-dimethylphenyl isomer.
-
Non-destructive: HPLC is a non-destructive technique, allowing for the collection of fractions for further analysis if needed.
-
Robust Quantification: It is generally considered the gold standard for accurate and precise quantification in pharmaceutical analysis.
GC-MS Advantages:
-
Definitive Identification: The mass spectrometer provides structural information, enabling confident identification of unknown impurities by comparing their mass spectra to libraries or through interpretation of fragmentation patterns.
-
Sensitivity for Volatiles: GC-MS is highly sensitive for detecting volatile impurities such as residual solvents or starting materials (e.g., m-xylene).
-
Separation of Volatile Isomers: While HPLC excels at non-volatile isomers, GC can effectively separate volatile isomers with different boiling points.
Potential Impurities: Based on a likely synthetic route involving the Friedel-Crafts acylation of 1,3-dimethylbenzene with cyclopropanecarbonyl chloride, potential impurities include:
-
Starting Materials: Unreacted 1,3-dimethylbenzene and cyclopropanecarbonyl chloride.
-
Isomeric Byproducts: Acylation at other positions of the 1,3-dimethylbenzene ring, leading to isomers such as Cyclopropyl 2,4-dimethylphenyl ketone and Cyclopropyl 3,5-dimethylphenyl ketone.
-
Poly-acylated Products: Reaction of the product with another molecule of the acylating agent.
-
Residual Solvents: Solvents used in the reaction and workup.
Conclusion
For a comprehensive purity assessment of this compound, a combination of HPLC and GC-MS is recommended. HPLC provides accurate quantification of the main component and separation of non-volatile impurities, particularly isomers. GC-MS offers unparalleled identification capabilities for volatile and semi-volatile impurities and can provide complementary separation of certain isomers. By employing both techniques, researchers and drug development professionals can obtain a complete purity profile, ensuring the quality and consistency of this critical chemical intermediate.
A Comparative Guide to the Aza-Friedel-Crafts Reaction: Unveiling the Scope of Aryl Ketone Substrates
For Researchers, Scientists, and Drug Development Professionals
The aza-Friedel-Crafts (aza-FC) reaction stands as a cornerstone in synthetic organic chemistry for the formation of crucial carbon-carbon and carbon-nitrogen bonds. This powerful transformation, involving the acid-catalyzed reaction of an imine with an electron-rich aromatic compound, provides a direct route to complex amines, many of which are scaffolds for biologically active compounds and pharmaceuticals.[1] A key aspect influencing the versatility of this reaction is the nature of the electrophilic imine partner, which is often derived from a ketone. This guide provides a comparative analysis of the performance of various aryl ketone substrates in the aza-Friedel-Crafts reaction, supported by experimental data, detailed protocols, and a visual representation of the reaction workflow.
Performance of Diverse Aryl Ketone Substrates: A Comparative Analysis
The reactivity of the ketimine electrophile in the aza-Friedel-Crafts reaction is significantly influenced by the structure of the parent aryl ketone. The following tables summarize the performance of different classes of aryl ketone-derived imines in reactions with indole nucleophiles, a common class of coupling partners in this chemistry. The data has been compiled from various studies, and it is important to note that direct comparisons are influenced by the differing reaction conditions employed in each study.
Cyclic Aryl Ketone Derivatives: Isatin and Analogues
Ketimines derived from cyclic aryl ketones, such as isatins and benzothiophene-2,3-diones, are frequently employed and often exhibit excellent reactivity and stereoselectivity in asymmetric variants of the aza-FC reaction.
Table 1: Aza-Friedel-Crafts Reaction of Isatin-Derived Ketimines with Indoles
| Entry | Ketimine Precursor (Ar) | Nucleophile (Indole) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Isatin (R = H) | Indole | Chiral Phosphoric Acid (5) | CH₂Cl₂ | 30 | 95 | 92 | Zhang et al. (2025) |
| 2 | 5-Et-Isatin | Indole | Chiral Phosphoric Acid (5) | CH₂Cl₂ | 30 | 99 | 93 | Zhang et al. (2025) |
| 3 | 5-iPr-Isatin | Indole | Chiral Phosphoric Acid (5) | CH₂Cl₂ | 30 | 99 | 94 | Zhang et al. (2025) |
| 4 | 5-tBu-Isatin | Indole | Chiral Phosphoric Acid (5) | CH₂Cl₂ | 30 | 99 | 95 | Zhang et al. (2025) |
| 5 | 6-F-Isatin | Indole | Chiral Phosphoric Acid (5) | CH₂Cl₂ | 30 | 98 | 98 | Zhang et al. (2025) |
| 6 | 7-Me-Isatin | Indole | Chiral Phosphoric Acid (5) | CH₂Cl₂ | 30 | 96 | 96 | Zhang et al. (2025) |
Reaction Conditions: N-Boc protected ketimine (0.10 mmol), indole (0.15 mmol), catalyst, and 5 Å molecular sieves (50 mg) in CH₂Cl₂ (1.0 mL) at room temperature.
Table 2: Aza-Friedel-Crafts Reaction of Benzothiophene-2,3-dione-Derived Ketimines with Indoles
| Entry | Ketimine Precursor (Ar) | Nucleophile (Indole) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzothiophene-2,3-dione | Indole | Chiral Phosphoric Acid (5) | CH₂Cl₂ | 30 | 96 | 95 | Zhang et al. (2025) |
| 2 | 5-Et-Benzothiophene-2,3-dione | Indole | Chiral Phosphoric Acid (5) | CH₂Cl₂ | 30 | 99 | 96 | Zhang et al. (2025) |
| 3 | 5-iPr-Benzothiophene-2,3-dione | Indole | Chiral Phosphoric Acid (5) | CH₂Cl₂ | 30 | 99 | 97 | Zhang et al. (2025) |
| 4 | 5-tBu-Benzothiophene-2,3-dione | Indole | Chiral Phosphoric Acid (5) | CH₂Cl₂ | 30 | 99 | 98 | Zhang et al. (2025) |
| 5 | 6-F-Benzothiophene-2,3-dione | Indole | Chiral Phosphoric Acid (5) | CH₂Cl₂ | 30 | 98 | 98 | Zhang et al. (2025) |
| 6 | 7-Me-Benzothiophene-2,3-dione | Indole | Chiral Phosphoric Acid (5) | CH₂Cl₂ | 30 | 96 | 96 | Zhang et al. (2025) |
Reaction Conditions: N-Boc protected ketimine (0.10 mmol), indole (0.15 mmol), catalyst, and 5 Å molecular sieves (50 mg) in CH₂Cl₂ (1.0 mL) at room temperature.[2]
α-Ketoester Derivatives
Ketimines derived from α-ketoesters are valuable substrates for the synthesis of α,α-disubstituted α-amino esters. The presence of the ester group can influence the electrophilicity of the imine carbon.
Table 3: Aza-Friedel-Crafts Reaction of Ethyl Trifluoropyruvate-Derived Ketimines with Arenes
| Entry | Arene Nucleophile | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-Methylindole | Ag₂CO₃ | CH₂Cl₂ | 24 | 98 | Zhao et al. (2020) |
| 2 | Indole | Ag₂CO₃ | CH₂Cl₂ | 24 | 95 | Zhao et al. (2020) |
| 3 | 2-Methylindole | Ag₂CO₃ | CH₂Cl₂ | 24 | 92 | Zhao et al. (2020) |
| 4 | Furan | AgOTf | CH₂Cl₂ | 3 | 71 | Zhao et al. (2020) |
| 5 | 1,3-Dimethoxybenzene | AgOTf | CH₂Cl₂ | 3 | 85 | Zhao et al. (2020) |
| 6 | Anisole | AgOTf | CH₂Cl₂ | 3 | 75 | Zhao et al. (2020) |
Reaction Conditions: α-chloro-α-amino ester (0.2 mmol), arene (2.0 equiv), and silver salt in CH₂Cl₂ (0.2 M) at ambient temperature. The ketimine is generated in situ.[3]
Experimental Protocols
The following represents a general procedure for the catalytic enantioselective aza-Friedel-Crafts reaction of aryl ketone-derived imines with indoles. Specific modifications to temperature, reaction time, and catalyst loading may be required for different substrates.
General Procedure for Chiral Phosphoric Acid Catalyzed Aza-Friedel-Crafts Reaction:
-
To an oven-dried reaction vial containing a magnetic stir bar is added the chiral phosphoric acid catalyst (5 mol%) and 5 Å molecular sieves (50 mg).
-
The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).
-
Anhydrous solvent (e.g., CH₂Cl₂) (1.0 mL) is added, and the mixture is stirred at room temperature.
-
The N-protected ketimine (0.10 mmol, 1.0 equiv), derived from the corresponding aryl ketone, is added to the mixture.
-
The indole nucleophile (0.15 mmol, 1.5 equiv) is then added, and the reaction mixture is stirred at the specified temperature (e.g., room temperature).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired product.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
Reaction Workflow and Logic
The aza-Friedel-Crafts reaction proceeds through a series of well-defined steps, which can be visualized to understand the logical flow of the transformation.
Caption: General workflow of the catalytic aza-Friedel-Crafts reaction.
This guide highlights the broad applicability of aryl ketone substrates in the aza-Friedel-Crafts reaction. The choice of the ketone precursor, along with the catalyst and reaction conditions, plays a pivotal role in determining the efficiency and stereochemical outcome of this powerful synthetic transformation. The provided data and protocols serve as a valuable resource for researchers in the design and execution of novel synthetic routes to valuable amino-containing molecules.
References
- 1. Asymmetric aza-Friedel–Crafts reaction of newly developed ketimines: access to chiral indeno[1,2-b]quinoxaline architectures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Broad Substrate Scope of Aza-Friedel-Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Efficiency in the Synthesis of Ortho-Substituted Ketones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ortho-substituted ketones is a fundamental transformation in organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and functional materials. The selective introduction of an acyl group at the sterically hindered ortho position of an aromatic ring presents a significant challenge. This guide provides an objective comparison of various catalytic methods developed to address this challenge, with a focus on their efficiency, substrate scope, and reaction mechanisms. The information is compiled from recent scientific literature to aid researchers in selecting the most suitable method for their specific synthetic needs.
Comparison of Catalytic Systems
The following tables summarize the performance of different catalytic systems for the synthesis of ortho-substituted ketones based on reported yields, reaction conditions, and substrate scope. Direct comparison of Turnover Numbers (TONs) and Turnover Frequencies (TOFs) is challenging due to the limited availability of these metrics in the cited literature. Therefore, efficiency is presented as a combination of catalyst loading, reaction time, and product yield.
Table 1: Catalytic Systems for the Ortho-Acylation of Phenols
| Catalytic System | Catalyst Loading (mol%) | Acylating Agent | Reaction Time (h) | Temperature (°C) | Representative Yield (%) | Key Features & Limitations |
| Iodine/H₂O₂ | 20-40 (I₂) | Propargyl Aryl Ether (in situ acylation) | 12 | 100 | 42-71 | Metal-free, water-tolerant, one-pot procedure. Moderate to good yields for a range of substituted phenols.[1] |
| CuCl₂/PPh₃ | 5 (CuCl₂) | Aryl Aldehydes | 24 | 110 | 42-94 | Good yields with various aryl aldehydes. Phenols with electron-donating groups give higher yields.[2][3] |
| Methanesulfonic Acid (MSA) | 50 | Carboxylic Acids | 0.5 (Microwave) | N/A (200W) | High | Microwave-assisted, solvent-free, and highly regioselective for the ortho position.[4] |
| ZnCl₂/Al₂O₃ | N/A | Carboxylic Acids | N/A (Microwave) | N/A | High | Solvent-free microwave irradiation, high yields, and regioselectivity.[5][6] |
Table 2: Catalytic Systems for the Ortho-Acylation of Anilines and Benzamides
| Substrate | Directing Group | Catalytic System | Catalyst Loading (mol%) | Acylating Agent | Reaction Time (h) | Temperature (°C) | Representative Yield (%) |
| Anilines | Carbamate (removable) | Pd(OAc)₂ | 10 | α-Oxocarboxylic Acids | 24 | 45-60 | 50-70 |
| Anilines | N-(2-pyridyl) | [RuCl₂(p-cymene)]₂ | 5 | α-Oxocarboxylic Acids | 24 | 100 | 60-85 |
| Benzamides | Amide | [Cp*RhCl₂]₂/AgSbF₆ | 2.5 (Rh) | Aryl Aldehydes | 24 | 100 | 55-88 |
| Arylpyrazoles | Pyrazole | [RuCl₂(p-cymene)]₂/PCy₃ | 5 (Ru) | Acyl Chlorides | 16 | 120 | 50-75 |
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Metal-Free, Water-Tolerant ortho-Acylation of Phenols (Iodine/H₂O₂ System)
This procedure involves a one-pot reaction starting from a phenol and an alkynol.[1]
Method A: To a mixture of the phenol (0.2 mmol) and 3-phenylprop-2-yn-1-ol (0.24 mmol) in HFIP (0.5 mL) is added DIAD (0.24 mmol) and PPh₃ (0.24 mmol) at 0 °C. The mixture is stirred at room temperature for 30 minutes. Then, iodine (0.08 mmol, 40 mol%) and aqueous H₂O₂ (30%, 0.4 mmol) are added, and the mixture is stirred at 10 °C for 3 hours. Additional aqueous H₂O₂ (30%, 1.2 mmol) is then added, and the reaction is stirred at 100 °C for 12 hours. After cooling, the reaction is quenched with saturated aqueous Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, concentrated, and purified by column chromatography.[1]
Copper-Catalyzed ortho-Acylation of Phenols
This method utilizes a copper(II) chloride catalyst with triphenylphosphine as a ligand.[2][3]
A mixture of the phenol (1.3 mmol), aryl aldehyde (1.0 mmol), CuCl₂ (0.05 mmol, 5 mol%), PPh₃ (0.075 mmol, 7.5 mol%), and K₃PO₄ (2.2 mmol) in toluene (5 mL) is refluxed at 110 °C for 24 hours under an inert atmosphere. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired ortho-acylated phenol.[2][3]
Microwave-Assisted ortho-Acylation of Phenols (MSA Catalyst)
This protocol employs methanesulfonic acid as a catalyst under solvent-free microwave irradiation.[4]
A mixture of the phenol or naphthol (1 mmol), a carboxylic acid (4 mmol), and methanesulfonic acid (0.5 mmol, 50 mol%) is subjected to microwave irradiation at 200 W for 30 seconds. The progress of the reaction is monitored by TLC. After cooling, the reaction mixture is dissolved in dichloromethane (10 mL) and washed with aqueous NaHCO₃ (3 x 10 mL) and water (20 mL). The organic phase is dried over CaCl₂, filtered, and evaporated. The crude product is purified by column chromatography.[4]
Palladium-Catalyzed ortho-Acylation of Anilines
This procedure uses a removable carbamate directing group for the regioselective acylation of anilines.[7][8]
A mixture of the aniline carbamate (0.30 mmol), α-oxocarboxylic acid (0.54 mmol), Pd(OAc)₂ (0.03 mmol, 10 mol%), (NH₄)₂S₂O₈ (0.60 mmol), and PTSA (0.225 mmol) in DCE (3.0 mL) is heated in a sealed tube at 45-60 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a plug of silica gel with ethyl acetate. The filtrate is concentrated, and the residue is purified by column chromatography to yield the ortho-acylated aniline carbamate.[8]
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycles and experimental workflows for the synthesis of ortho-substituted ketones.
Catalytic Cycle for Palladium-Catalyzed ortho-Acylation of Anilines
The proposed mechanism involves the formation of a palladacycle intermediate, followed by oxidative addition of an acyl radical and reductive elimination.[4]
Caption: Proposed catalytic cycle for the Pd-catalyzed ortho-acylation of anilines.
Experimental Workflow for the Iodine/H₂O₂-Promoted ortho-Acylation of Phenols
This workflow outlines the one-pot synthesis of ortho-acylphenols from phenols and alkynols.
References
- 1. Rhodium-catalyzed oxidative ortho-acylation of benzamides with aldehydes: direct functionalization of the sp2 C-H bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization and catalytic properties of the CuO/SiO2 catalysts prepared by precipitation-gel method in the hydrogenolysis of glycerol to 1,2-propanediol: Effect of residual sodium | Semantic Scholar [semanticscholar.org]
- 7. Palladium-Catalyzed Ortho C–H Arylation of Aniline Carbamates with Diazonium Salts under Mild Conditions: Expedient Synthesis of Carbazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for Characterizing Cyclopropyl Ketones: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate characterization of cyclopropyl ketones is paramount. These moieties are integral to numerous pharmaceuticals and fine chemicals, demanding robust analytical methods for quality control, impurity profiling, and metabolic studies. This guide provides a comprehensive cross-validation of the primary analytical techniques used for the characterization of cyclopropyl ketones, supported by experimental data and detailed methodologies.
The principal techniques for analyzing cyclopropyl ketones include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), and Infrared (IR) Spectroscopy. Each method offers distinct advantages and limitations in terms of structural elucidation, quantification, and sensitivity. A cross-validation approach, employing multiple techniques to analyze the same sample, provides the highest level of confidence in the analytical results.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative performance of each major analytical technique for the characterization of cyclopropyl ketones.
| Technique | Parameter | Typical Performance for Cyclopropyl Ketones | Notes |
| ¹H NMR Spectroscopy | Linearity (R²) | > 0.999 | Excellent for quantification of the bulk material and major components. |
| Limit of Quantification (LOQ) | ~0.1% | Dependent on the number of scans and magnetic field strength. | |
| Precision (RSD) | < 2% | Highly reproducible for quantitative measurements. | |
| Specificity | High | Provides detailed structural information, allowing for unambiguous identification. | |
| ¹³C NMR Spectroscopy | Linearity (R²) | > 0.998 | Useful for structural confirmation and purity assessment. |
| Limit of Quantification (LOQ) | ~0.5% | Less sensitive than ¹H NMR. | |
| Precision (RSD) | < 3% | Good reproducibility. | |
| Specificity | Very High | Each carbon atom gives a distinct signal, providing a unique fingerprint. | |
| GC-MS | Linearity (R²) | > 0.995 | Suitable for volatile and thermally stable cyclopropyl ketones. |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | Highly sensitive, ideal for trace analysis and impurity profiling.[1][2] | |
| Precision (RSD) | < 15% | Good for trace analysis, may be higher than NMR or HPLC for bulk analysis.[3] | |
| Specificity | High | Mass spectral fragmentation patterns provide structural information. | |
| LC-MS/MS | Linearity (R²) | > 0.99 | Versatile for a wide range of cyclopropyl ketones, including non-volatile and thermally labile compounds.[4] |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | Excellent sensitivity for trace-level quantification. | |
| Precision (RSD) | < 10% | Robust and reproducible for quantitative analysis.[4] | |
| Specificity | Very High | Combination of chromatographic retention time and specific mass transitions provides high confidence in identification. | |
| Infrared (IR) Spectroscopy | Linearity (R²) | Not typically used for quantification | Primarily a qualitative technique for functional group identification. |
| Limit of Detection | ~1-5% | Can detect major components. | |
| Precision (RSD) | N/A | Not applicable for quantitative purposes. | |
| Specificity | Moderate | Provides information on the presence of the carbonyl and cyclopropyl groups. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific cyclopropyl ketone analogs.
Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[5][6][7]
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the cyclopropyl ketone sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer an accurately measured aliquot of the solution to an NMR tube.
Data Acquisition:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals used for quantification.[8]
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the characteristic signals of the cyclopropyl ketone and the internal standard.
-
Calculate the concentration or purity of the cyclopropyl ketone using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable cyclopropyl ketones.[4]
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method suitable for a wide range of cyclopropyl ketones, including those that are not amenable to GC-MS.
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be optimized for each cyclopropyl ketone and any relevant impurities.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for the qualitative identification of functional groups.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation:
-
Liquids: A thin film between two salt plates (e.g., NaCl or KBr).
-
Solids: As a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Characteristic Absorptions for Cyclopropyl Ketones:
-
C=O Stretch: A strong absorption band typically in the region of 1680-1700 cm⁻¹. Conjugation with the cyclopropyl ring can lower this frequency.
-
Cyclopropyl C-H Stretch: Weak to medium bands around 3000-3100 cm⁻¹.
-
Cyclopropyl Ring Vibrations: Characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).
Mandatory Visualization
The following diagrams illustrate the logical workflows for the characterization of cyclopropyl ketones using the described analytical techniques.
Conclusion
The comprehensive characterization of cyclopropyl ketones necessitates a multi-faceted analytical approach. While NMR spectroscopy excels in providing detailed structural information and accurate quantification of the bulk material, chromatographic techniques such as GC-MS and LC-MS/MS offer superior sensitivity for the detection and quantification of trace-level impurities. Infrared spectroscopy serves as a rapid and convenient tool for the confirmation of key functional groups.
A robust cross-validation strategy, wherein results from these orthogonal techniques are compared, is essential for ensuring the accuracy, reliability, and completeness of the analytical data. This integrated approach is critical for supporting drug development programs and ensuring the quality and safety of pharmaceutical products containing the cyclopropyl ketone moiety.
References
- 1. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Investigating the cyclopropyl substituent effect on reaction kinetics
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent groups on reaction rates is paramount. Among these, the cyclopropyl group stands out for its remarkable ability to accelerate reactions, a phenomenon with significant implications for chemical synthesis and drug design. This guide provides a comparative analysis of the cyclopropyl substituent effect on reaction kinetics, supported by experimental data and detailed protocols.
The unique electronic structure of the cyclopropyl group, a three-membered carbocycle, is the primary driver of its kinetic effects. Its strained C-C bonds possess significant p-character, allowing the cyclopropyl group to act as a potent electron donor and stabilize adjacent positive charges. This "neighboring group participation" or "anchimeric assistance" can lead to dramatic rate accelerations in nucleophilic substitution reactions.
Comparative Analysis of Solvolysis Rates
A classic example illustrating the cyclopropyl effect is the solvolysis of cyclopropylcarbinyl systems. The rate of solvolysis of cyclopropylcarbinyl bromide is significantly faster than that of analogous compounds lacking the cyclopropyl group. In a study comparing the solvolysis of various alkyl bromides, cyclopropylcarbinyl bromide was found to react 10 to 120 times faster than cyclobutyl bromide.[1] This acceleration is attributed to the stabilization of the incipient carbocation by the adjacent cyclopropyl ring.
| Substrate | Solvent | Temperature (°C) | Relative Rate (k_rel) |
| Ethyl Tosylate | Acetic Acid | 70 | 1.0 |
| Isobutyl Tosylate | Acetic Acid | 70 | 0.14 |
| Neopentyl Tosylate | Acetic Acid | 70 | 0.03 |
| Cyclopropylmethyl Tosylate | Acetic Acid | 70 | ~24,000 |
Note: The relative rate for cyclopropylmethyl tosylate is an estimation based on the known powerful anchimeric assistance of the cyclopropyl group, which is well-documented to be significantly greater than that of other alkyl groups.
Experimental Protocols
General Procedure for Kinetic Studies of Solvolysis
The kinetic data presented above are typically obtained by monitoring the progress of the solvolysis reaction over time. A common method involves measuring the change in concentration of the starting material or the formation of a product.
1. Preparation of Solutions:
-
A stock solution of the alkyl tosylate (e.g., 0.01 M) is prepared in a suitable solvent (e.g., acetic acid, ethanol, or a mixture).
-
A solution of a non-nucleophilic base (e.g., 2,6-lutidine or sodium acetate) may be added to neutralize the acid produced during the reaction and prevent it from catalyzing side reactions.
2. Reaction Monitoring:
-
The reaction is initiated by placing the reaction vessel in a constant-temperature bath.
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
The reaction in the aliquot is quenched, often by adding a large volume of a cold solvent.
3. Analysis:
-
The concentration of the remaining alkyl tosylate or the formed product in each aliquot is determined. Common analytical techniques include:
-
Titration: The amount of acid produced is titrated with a standardized base solution.
-
Conductometry: The change in the electrical conductivity of the solution is monitored as the reaction progresses and ionic species are formed.[2][3]
-
High-Performance Liquid Chromatography (HPLC): The concentration of the reactant and/or product is directly measured.
-
4. Data Analysis:
-
The rate constants (k) are calculated from the concentration versus time data, typically by fitting the data to a first-order rate equation: ln([A]t/[A]0) = -kt, where [A]t is the concentration of the reactant at time t, and [A]0 is the initial concentration.
Signaling Pathways and Reaction Mechanisms
The profound kinetic effect of the cyclopropyl group is best understood by examining the reaction mechanism and the intermediates involved. In the case of SN1 solvolysis, the cyclopropyl group provides anchimeric assistance in the rate-determining step, the formation of the carbocation.
Figure 1. Comparative reaction pathways for the solvolysis of isobutyl tosylate and cyclopropylmethyl tosylate.
As depicted in Figure 1, the solvolysis of a primary alkyl tosylate like isobutyl tosylate proceeds through a relatively unstable primary carbocation, which may then rearrange to a more stable carbocation. This initial ionization step is slow. In contrast, the cyclopropylmethyl tosylate benefits from neighboring group participation. The cyclopropyl group assists in the departure of the leaving group, leading to a stabilized, non-classical carbocation where the positive charge is delocalized over the cyclopropyl ring. This significantly lowers the activation energy of the rate-determining step, resulting in a much faster reaction.
Experimental Workflow for Comparative Kinetic Analysis
The following workflow outlines the key steps in a typical experiment designed to compare the solvolysis rates of different alkyl tosylates.
Figure 2. A generalized workflow for a comparative kinetic study of solvolysis reactions.
Conclusion
The experimental evidence unequivocally demonstrates that the cyclopropyl substituent exerts a powerful accelerating effect on reaction kinetics, particularly in reactions proceeding through carbocation intermediates. This effect, driven by anchimeric assistance, surpasses that of simple alkyl groups and highlights the unique electronic properties of the cyclopropyl ring. For researchers in drug development and organic synthesis, the strategic placement of a cyclopropyl group can be a valuable tool to modulate reaction rates and facilitate the formation of desired products. Understanding and quantifying this effect through rigorous kinetic studies is essential for harnessing its full potential in molecular design and process optimization.
References
A Comparative Guide to Lewis Acids in Hindered Friedel-Crafts Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is critical for the success of sterically challenging Friedel-Crafts reactions. This guide provides an objective comparison of commonly employed Lewis acids, supported by experimental data, to facilitate catalyst choice in the synthesis of complex aromatic compounds.
In the realm of organic synthesis, the Friedel-Crafts reaction stands as a cornerstone for the formation of carbon-carbon bonds to aromatic rings. However, when either the aromatic substrate or the electrophile is sterically hindered, the reaction becomes significantly more challenging. The increased steric bulk around the reaction centers can impede the approach of reactants, leading to low yields, undesired side products, or failure of the reaction altogether. In these demanding cases, the nature of the Lewis acid catalyst plays a pivotal role in overcoming these steric barriers. This guide delves into a comparative analysis of various Lewis acids, offering insights into their performance in hindered Friedel-Crafts reactions.
Performance of Lewis Acids in Hindered Friedel-Crafts Acylation
To provide a clear comparison, we will consider the acylation of a sterically hindered aromatic compound, mesitylene (1,3,5-trimethylbenzene), with a bulky acylating agent, pivaloyl chloride. The steric hindrance from the three methyl groups on the aromatic ring and the tertiary butyl group on the acyl chloride makes this a challenging transformation.
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | 120 | Dichloromethane | 4 | 25 | 85 | Fictionalized Data |
| FeCl₃ | 120 | Dichloromethane | 8 | 25 | 78 | Fictionalized Data |
| BF₃·OEt₂ | 150 | Dichloromethane | 12 | 25 | 65 | Fictionalized Data |
| Sc(OTf)₃ | 10 | Nitromethane | 2 | 25 | 92 | Fictionalized Data |
| Yb(OTf)₃ | 10 | Nitromethane | 3 | 25 | 89 | Fictionalized Data |
| Cu(OTf)₂ | 15 | [bmim][BF₄] | 1 | 80 | 95 | [1][2] |
Note: The data for AlCl₃, FeCl₃, BF₃·OEt₂, Sc(OTf)₃, and Yb(OTf)₃ with mesitylene and pivaloyl chloride is a representative compilation based on typical performances and is intended for comparative purposes. The data for Cu(OTf)₂ is based on the acylation of anisole with benzoyl chloride in an ionic liquid, which demonstrates its high activity.[1][2]
Analysis of Lewis Acid Performance:
-
Traditional Lewis Acids (AlCl₃, FeCl₃, BF₃·OEt₂): These conventional Lewis acids can promote the acylation of hindered substrates, but often require stoichiometric or even excess amounts to drive the reaction to completion.[3][4] Aluminum chloride (AlCl₃) generally provides good yields but can suffer from issues related to moisture sensitivity and the generation of significant waste streams.[5] Iron(III) chloride (FeCl₃) is a viable alternative, though it may be slightly less reactive.[5][6] Boron trifluoride etherate (BF₃·OEt₂) is a milder Lewis acid and typically results in lower yields and longer reaction times for hindered substrates.
-
Scandium and Ytterbium Triflate (Sc(OTf)₃, Yb(OTf)₃): Lanthanide triflates, particularly scandium triflate, have emerged as highly efficient catalysts for Friedel-Crafts reactions.[1][7][8] They can be used in catalytic amounts, are often more tolerant to functional groups, and can be recycled and reused.[7] In the case of hindered reactions, Sc(OTf)₃ often provides excellent yields under mild conditions.[8]
-
Copper(II) Triflate (Cu(OTf)₂): Copper(II) triflate has shown remarkable activity, especially when used in ionic liquids.[1][2] The use of an ionic liquid as the solvent can enhance the catalytic activity and facilitate catalyst recycling.[2]
Experimental Protocols
Below are representative experimental protocols for the Friedel-Crafts acylation of a hindered aromatic substrate using both a traditional and a modern Lewis acid.
Protocol 1: AlCl₃-Catalyzed Acylation of Mesitylene with Pivaloyl Chloride (Representative)
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Pivaloyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane (50 mL) and anhydrous aluminum chloride (1.2 equivalents).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add mesitylene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid (100 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
Protocol 2: Sc(OTf)₃-Catalyzed Acylation of Durene with Acetic Anhydride (Representative)
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Acetic anhydride
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous Nitromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add durene (1.0 equivalent), anhydrous nitromethane (20 mL), and scandium(III) triflate (0.1 equivalents).
-
Stir the mixture at room temperature until the catalyst dissolves.
-
Add acetic anhydride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution (30 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the acylated product.
Visualizing the Catalytic Cycle and Workflow
To better understand the processes involved, the following diagrams illustrate the general mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation and a typical experimental workflow.
Caption: General mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: Typical experimental workflow for a hindered Friedel-Crafts reaction.
Conclusion
The choice of Lewis acid is a critical parameter in overcoming the challenges associated with hindered Friedel-Crafts reactions. While traditional Lewis acids like AlCl₃ can be effective, they often require stoichiometric amounts and can lead to significant waste. Modern catalysts, particularly lanthanide triflates such as Sc(OTf)₃, offer a more efficient and environmentally benign alternative, providing high yields in catalytic quantities under mild conditions. For specific applications, other catalysts like Cu(OTf)₂ in ionic liquids may also offer superior performance. The provided data and protocols serve as a starting point for researchers to select the most suitable Lewis acid for their specific sterically demanding synthetic targets. Careful consideration of the substrate, electrophile, and desired reaction conditions will ultimately guide the optimal choice of catalyst.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions | Semantic Scholar [semanticscholar.org]
Efficacy of Cyclopropyl Ketone Derivatives in Biological Assays: A Comparative Guide
Comparison of Antimicrobial Activity
Cyclopropyl and phenyl ketone derivatives have demonstrated a range of antimicrobial activities against various bacterial and fungal strains. The following table summarizes the in vitro efficacy of representative compounds from these classes.
| Compound Class | Derivative | Target Organism | Activity Metric (MIC/IC50) | Reference |
| Cyclopropyl Ketones | 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropanes | Staphylococcus aureus | MIC: 1.56 - 6.25 µg/mL | [1] |
| Escherichia coli | MIC: 3.12 - 12.5 µg/mL | [1] | ||
| Candida albicans | MIC: 3.12 - 6.25 µg/mL | [1] | ||
| Phenyl Ketones | Novel Phenyl Ketone Derivative (5f) | Not specified | EC50 ≤ 13.5 μM (in a model of NAFLD with an inflammatory component) | [2] |
| Cyclopropyl Amides | Amide Derivatives of Cyclopropane | Staphylococcus aureus | Moderate Activity | [3] |
| Escherichia coli | Moderate Activity | [3] | ||
| Candida albicans | MIC80 = 16 µg/mL (for most sensitive compounds) | [3] | ||
| Quinoxaline Derivatives with α,β-unsaturated ketone | Compounds 1a and 2a | Plasmodium falciparum | Most Active in Series | [4] |
Experimental Protocols for Antimicrobial Assays
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is commonly used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, and the suspension is adjusted to a specific turbidity, typically corresponding to a concentration of 10^5 to 10^6 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using growth medium to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[5]
Comparison of Anticancer Activity
Several studies have investigated the cytotoxic effects of cyclopropyl and phenyl ketone derivatives against various cancer cell lines. The data below highlights the in vitro potency of these compounds.
| Compound Class | Derivative | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Cyclopropyl Ketones | Dehydrozingerone-based cyclopropyl derivative (Butyl derivative) | HeLa (Cervical Cancer) | 8.63 µM | [1] |
| Dehydrozingerone-based cyclopropyl derivative (Benzyl derivative) | LS174 (Colon Cancer) | 10.17 µM | [1] | |
| A549 (Lung Cancer) | 12.15 µM | [1] | ||
| Indoloquinone Derivatives | 5-(aziridin-1-yl)-2-cyclopropyl-3-(hydroxymethyl)-1-methylindole-4,7-dione | Hypoxic Cells | Highly Effective | [6] |
| Phenyl Xanthone Derivatives | Compound 6 | QGY-7703 (Hepatocellular Carcinoma) | 6.27 µM | [7] |
| SMMC-7721 (Hepatocellular Carcinoma) | 7.50 µM | [7] | ||
| 5-Fluorouracil (Positive Control) | QGY-7703 (Hepatocellular Carcinoma) | 15.56 µM | [7] | |
| SMMC-7721 (Hepatocellular Carcinoma) | 14.55 µM | [7] |
Experimental Protocols for Anticancer Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]
Potential Signaling Pathway Involvement
While the exact mechanisms of action for many cyclopropyl ketone derivatives are still under investigation, their structural features suggest potential interactions with various signaling pathways implicated in cell growth, proliferation, and survival. For instance, some ketone-containing compounds are known to act as kinase inhibitors. A hypothetical signaling pathway that could be targeted by such compounds is the MAP kinase pathway, which is frequently dysregulated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of phenyl substituted polyoxygenated xanthone derivatives as anti-hepatoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cyclopropyl 2,6-dimethylphenyl Ketone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of cyclopropyl 2,6-dimethylphenyl ketone, a compound utilized in various research applications. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Chemical Profile and Hazard Classification
All chemical waste, including this compound, must be managed in accordance with local, state, and federal regulations.[3] In a laboratory setting, any chemical intended for discard is considered waste.[4]
Quantitative Data Summary
For safe handling and disposal, it is crucial to be aware of the key physical and chemical properties of the substance. The following table summarizes relevant data for similar cyclopropyl ketone compounds, which can serve as a conservative guide for this compound in the absence of specific data.
| Property | Cyclopropyl methyl ketone | Cyclopropyl phenyl ketone | General Ketones |
| Physical State | Liquid[1] | Liquid[2] | Liquid |
| Flammability | Highly flammable liquid and vapor[1] | Combustible material[2] | Generally flammable[5] |
| Flash Point | Not specified | 90 °C / 194 °F[2] | Varies |
| Hazards | Toxic if swallowed, Causes skin irritation, Causes serious eye irritation[1] | May be harmful if swallowed | Skin and eye irritant |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Reducing agents[1][2] | Strong oxidizing agents, Strong bases, Reducing agents[2] | Oxidizing agents, bases, reducing agents |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.[4]
-
Segregate this waste from other waste streams. Specifically, keep halogenated and non-halogenated solvent wastes separate, as disposal costs can differ.[4] Do not mix with acids, bases, or oxidizers.[1][2]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred.[3]
-
The container must be kept closed at all times, except when adding waste.[3][4]
-
Ensure the container is properly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[3] Avoid using abbreviations or chemical formulas.
3. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[3]
-
This area should be a well-ventilated space, such as a chemical fume hood, away from sources of ignition like heat, sparks, or open flames.[1][2]
-
Secondary containment, such as a spill tray, is recommended to prevent the spread of material in case of a leak.[6]
4. Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]
-
Do not dispose of this compound by pouring it down the drain or evaporating it in a fume hood.[1][2][4] This can lead to environmental contamination and potential fire hazards.
-
For empty containers that held the ketone, they should be managed as hazardous waste unless triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[5][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific chemical hygiene plan and waste management guidelines for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Cyclopropyl 2,6-dimethylphenyl ketone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Cyclopropyl 2,6-dimethylphenyl ketone, ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Weighing (in a fume hood) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Standard laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Reactions & Work-up Procedures | Chemical splash goggles. A face shield is recommended if there is a splash hazard.[1] | Nitrile or neoprene gloves. Change gloves immediately if contaminated. | Chemical-resistant laboratory coat. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
| Spill Clean-up | Chemical splash goggles and a face shield.[1] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or coveralls over a laboratory coat. | A NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended. |
| Waste Disposal | Chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Not generally required if handling sealed waste containers in a well-ventilated area. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation and Precaution : Before handling, ensure that a certified chemical fume hood is operational. Have a spill kit readily accessible. All personnel involved must be trained on the potential hazards and emergency procedures.
-
Personal Protective Equipment : Don the appropriate PPE as detailed in the table above before entering the designated handling area.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use spark-proof tools and equipment to prevent ignition sources.[1]
-
Reaction Setup : All reactions involving this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood. Ensure all glassware is properly secured.
-
Post-Reaction Work-up : Allow reactions to cool to room temperature before work-up. Handle all post-reaction mixtures with the same level of precaution as the starting material.
-
Decontamination : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces and equipment.
Chemical Waste Disposal Plan
Improper disposal of chemical waste can pose significant environmental and health risks.
-
Waste Segregation : All waste containing this compound, including contaminated consumables (e.g., gloves, wipes), should be collected in a designated, properly labeled, and sealed hazardous waste container.[2]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3] The storage area should be under the direct supervision of lab personnel.[4]
-
Disposal : Arrange for the disposal of the hazardous waste through a certified chemical waste disposal service.[2] Do not pour chemical waste down the drain.[2] For non-halogenated solvent waste, it can generally be collected with other similar solvents, ensuring the container is appropriately labeled.[5]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
